The table below summarizes the core mechanisms of vidofludimus calcium.
| Mechanism Target | Biological Function | Consequence of Inhibition/Activation | Key Differentiator from Teriflunomide |
|---|---|---|---|
| DHODH Inhibition [1] [2] [3] | Enzyme in de novo pyrimidine synthesis [2]. | Depletes nucleotides for immune cell proliferation; reduces pro-inflammatory cytokines (IL-17, IFNγ) [4] [2]. | More selective; lower rates of side effects like diarrhea, alopecia, and liver enzyme elevations [1] [2]. |
| Nurr1 Activation [5] [1] | Nuclear transcription factor with neuroprotective role [1]. | Improves neuronal survival; reduces microglial activation; provides indirect neuroprotection [1]. | Unique feature not shared by other DHODH inhibitors [1]. |
| Antiviral Activity [2] [3] | Targets viral replication, specifically Epstein-Barr virus (EBV) [3]. | Prevents reactivation of EBV, a known environmental risk factor for MS [2] [3]. | Potential additional benefit in modulating MS disease activity [2]. |
The following diagram illustrates the integrated signaling pathways and biological effects of this compound calcium.
Integrated signaling pathways of this compound calcium showing dual immunomodulatory and neuroprotective mechanisms.
Data from clinical trials provide evidence for the biological activity of this compound calcium.
| Trial Name | Phase | Patient Population | Key Efficacy Findings | Reference / Endpoint |
|---|
| EMPhASIS [2] | 2 | Relapsing-Remitting MS (RRMS) | Cumulative unique active lesions at 24 weeks: • Placebo: 5.8 • 10 mg: 5.9 (ns) • 30 mg: 1.4 (70% reduction) • 45 mg: 1.7 (62% reduction) | Primary MRI Endpoint [2] | | CALLIPER [5] | 2 | Progressive MS (PMS) | 24-week confirmed disability worsening (EDSS): • 23.8% risk reduction vs placebo (HR 0.762) | Key Secondary Endpoint [5] | | CALLIPER [5] | 2 | Progressive MS (PMS) | 24-week confirmed disability improvement (EDSS): >2x probability over placebo (HR 2.441, p=0.034) | Exploratory Endpoint [5] | | CALLIPER (PPMS subgroup) [5] | 2 | Primary Progressive MS (PPMS) | 24-week confirmed disability worsening (EDSS): • 31.3% risk reduction vs placebo (HR 0.687) | Subgroup Analysis [5] |
Key clinical trials for this compound calcium employed rigorous methodologies to evaluate its efficacy and safety.
The clinical data underscores this compound calcium's potential as a differentiated therapy. The reduction in disability progression observed in the CALLIPER trial, particularly in patients without baseline gadolinium-enhancing lesions, supports the role of its Nurr1-mediated neuroprotective mechanism beyond purely anti-inflammatory effects [5] [6]. The statistically significant disability improvement is a notable finding in progressive MS, where therapeutic options are limited [5].
The drug's favorable safety and tolerability profile, characterized by low discontinuation rates and absence of the typical DHODH-inhibitor side effects in trials to date, positions it as a potential high-value oral therapeutic [5] [2]. The ongoing phase 3 ENSURE program in relapsing MS is expected to provide further definitive data on its efficacy, with top-line results anticipated by the end of 2026 [5].
For researchers looking to validate or build upon these findings, here are the methodologies for core experiments cited in the literature.
This compound calcium has demonstrated promising efficacy and a favorable safety profile in clinical trials for multiple sclerosis.
| Trial / Population | Efficacy Endpoints & Results | Safety & Tolerability |
|---|
| Phase 2 EMPhASIS (Relapsing-Remitting MS) [4] | Primary Endpoint: Cumulative number of combined unique active lesions (CUALs) at week 24. Result: CUALs were 6.4 with placebo vs. 2.4 with this compound 45 mg (Rate Ratio 0.38, p=0.0002). | Treatment-emergent adverse events (TEAEs): 44% with placebo vs. 43% with this compound. Serious AEs: 1% with placebo vs. 1% with this compound. No increased incidence of infectious, hepatic, or renal AEs. | | Phase 2 CALLIPER (Progressive MS) [5] [6] | Primary Endpoint: Percent brain volume change (not statistically significant). Key Secondary: 24-week confirmed disability worsening (24wCDW). Result: 23.8% risk reduction vs. placebo (HR 0.762). In patients without Gd+ lesions: 33.7% risk reduction (HR 0.663). Disability Improvement: Over two-fold probability of 24-week confirmed disability improvement (HR 2.441, p=0.034). | Safety: Similar rates of AEs compared to placebo. No new safety signals at the 45 mg dose. Favorable long-term safety observed in open-label extensions. | | Long-Term Extension (Up to 5.5 years) [5] | Disability Outcomes: At week 144, 92.3% of patients remained free of 12-week CDW and 92.7% free of 24-week CDW. | Discontinuation: Low annualized discontinuation rate of ~6.4%. The most common AEs were mild, with low rates of renal and liver-related events. |
This compound calcium's proposed therapeutic action stems from its dual mechanism of DHODH inhibition and Nurr1 activation, as illustrated below.
Dual mechanisms of this compound calcium: DHODH inhibition for immunomodulation and Nurr1 activation for neuroprotection.
| Parameter | Single Ascending Dose (SAD) Study [1] | Multiple Ascending Dose (MAD) Study [1] |
|---|---|---|
| Dose Range Studied | 10 mg to 40 mg (fasted), 10 mg (fed) [1] | 30 mg to 50 mg, once daily [1] |
| Half-Life (t₁/₂) | Information not specified in SAD results | Approximately 30 hours (geometric mean, at steady-state) [1] |
| Time to Steady State | Not applicable | 6 to 8 days [1] |
| Accumulation Factor | Not applicable | Approximately 2 [1] |
| Food Effect | No clinically relevant impact on pharmacokinetics [1] | Not assessed in MAD study [1] |
| Dose Proportionality | Yes [1] | Yes [1] |
| Urinary Excretion | Low [2] | Information not specified in MAD results |
The core quantitative data was established in two phase 1 studies. The following diagram outlines the overall workflow and key parameters investigated.
Phase 1 PK study workflow and key parameters.
This study evaluated the initial safety, tolerability, and single-dose PK of IMU-838, including the effect of food on its absorption [1].
This study investigated the safety, tolerability, and PK of IMU-838 after repeated daily dosing [1].
Vidofludimus calcium has a dual mechanism of action, which is linked to its pharmacokinetic profile. Achieving steady-state concentrations with once-daily dosing enables sustained modulation of these targets [3] [4].
Relationship between PK profile, dual MoA, and clinical effects.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: As a potent and selective inhibitor of the human mitochondrial enzyme DHODH, this compound calcium blocks the de novo pyrimidine biosynthesis pathway [1] [3]. This primarily affects rapidly proliferating and activated lymphocytes (T-cells and B-cells), inducing metabolic stress and apoptosis, thereby providing an immunomodulatory effect [3]. It is noted to be more potent in inhibiting human DHODH than teriflunomide, another DHODH inhibitor used in MS [5].
Nuclear Receptor-related 1 (Nurr1) Activation: The drug also acts as an activator of the Nurr1 pathway, a transcription factor implicated in neuroprotection [3] [4]. This activation is believed to reduce the production of pro-inflammatory cytokines and neurotoxic agents from microglia and astrocytes, while also promoting neuronal survival and differentiation [3]. This mechanism is thought to underpin the signals of reduced disability progression observed in clinical trials for progressive MS [4] [6].
The consistent ~30-hour half-life and favorable safety profile established in these phase 1 studies have supported the advancement of this compound calcium into later-stage clinical trials for multiple sclerosis and other inflammatory diseases [1] [4].
The following table summarizes the key pharmacokinetic (PK) parameters of vidofludimus calcium (IMU-838) primarily identified from phase 1 clinical trials in healthy male subjects [1] [2]:
| Parameter | Value / Finding | Notes / Conditions |
|---|---|---|
| Absorption & Food Effect | Well absorbed [1]; no impact from food [1] [2] | Single daily doses; study compared fasting vs. fed (10 mg) conditions. |
| Pharmacokinetics | Dose-proportional [1] [2] | Observed after single (10-40 mg) and multiple (30-50 mg) oral doses. |
| Half-life ((t_{1/2})) | ~30 hours (geometric mean at steady state) [1] [2] [3] | Supports a once-daily dosing regimen. |
| Time to Steady State | ~6-8 days [1] [2] | For doses of 30 mg, 40 mg, and 50 mg. |
| Accumulation Factor | ~2 [1] [2] | For once-daily dosing. |
| Primary Metabolic Route | Hepatic metabolism [1] | - |
| Key CYP Enzyme Involved | CYP2C8 [1] | Identified as the predominant hepatic cytochrome P450 isoform. |
| Contribution from CYP2C9 | Yes (smaller role) [1] | - |
| Key Metabolite | O-demethylated metabolite [1] | Formed via O-demethylation; main metabolite in human hepatocytes. |
The metabolic and mechanistic profile of this compound can be visualized through its primary and secondary pathways. The diagram below integrates the key information from the search results.
This diagram illustrates the two main facets of this compound's activity identified in the search results:
While detailed lab protocols are not fully available, the search results describe the following key methodological approaches:
1. Clinical Pharmacokinetic Studies (Phase 1)
2. Identification of Metabolic Enzymes
3. Identification of FXR Modulation
The search results lack the following details necessary for a comprehensive technical guide:
The table below summarizes the core molecular targets of Vidofludimus and the consequences of its interaction with them.
| Target | Interaction | Biological Consequence | Therapeutic Implication |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) [1] [2] [3] | Inhibition (IC₅₀ of 134 nM for human DHODH) [1] | Depletion of cellular pyrimidine pools (uridine and cytidine) in highly metabolically active cells, leading to a block in proliferation and induction of metabolic stress and apoptosis [4] [3]. | Selective anti-inflammatory and immunomodulatory effects; broad-spectrum antiviral activity against viruses including PRRSV, EBV, and SARS-CoV-2 [4] [5] [6]. |
| Nuclear Receptor-Related 1 (Nurr1) [5] [7] [6] | Activation (EC₅₀ of 400 nM) [7] | Upregulation of neuroprotective genes (e.g., BDNF, SOD1); reduction of pro-inflammatory cytokines and neurotoxic agents in glial cells [5] [6]. | Direct and indirect neuroprotection, potentially slowing neurodegeneration and disability progression in diseases like MS [5] [6]. |
This dual mechanism is visualized in the following pathway diagram:
Dual molecular targets of this compound: DHODH inhibition and Nurr1 activation.
The table below provides quantitative data on this compound's interaction with its primary target, DHODH, across different species.
| Target | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| DHODH [1] | Human | IC₅₀ | 134 nM | Selleckchem.com |
| DHODH [7] | Human | IC₅₀ | 48 nM | Guide to Pharmacology |
| DHODH [7] | Rat (Rattus norvegicus) | IC₅₀ | 460 nM | Guide to Pharmacology |
| DHODH [7] | Mouse (Mus musculus) | IC₅₀ | 3.8 µM | Guide to Pharmacology |
The efficacy and mechanism of action of this compound have been characterized through various experimental assays.
This biochemical assay is used to directly measure the compound's ability to inhibit the DHODH enzyme [1].
These assays confirm the functional consequences of DHODH inhibition in a cellular context.
The efficacy of this compound has been evaluated in several preclinical disease models [3]:
| Trial & Population | Treatment Duration | Discontinuation Rate | Key Safety Observations | Serious Adverse Events (SAEs) |
|---|
| CALLIPER (Phase 2) Progressive MS [1] [2] | Up to 120 weeks | Comparable between treatment and placebo groups [2] | - No new safety signals at 45 mg once-daily [1]
Vidofludimus calcium has a unique dual mechanism of action that differentiates it from other drugs in the MS landscape.
The drug's profile is underpinned by its two primary pharmacological activities:
The diagram below illustrates this dual mechanism and its potential effects on MS pathophysiology.
This compound calcium's dual mechanism of action targets both inflammatory and neurodegenerative processes in MS.
The safety profile of this compound calcium was established through rigorously designed clinical trials. The methodologies for key trials are detailed below.
Phase 2 CALLIPER Trial (Progressive MS) [1] [2] [5]:
Phase 2 EMPhASIS Trial & Open-Label Extension (Relapsing-Remitting MS) [3] [4]:
The consistently favorable safety data across different MS populations and trial phases suggests that this compound calcium is not associated with the hepatotoxicity and other side effects (like alopecia and neutropenia) that can limit the use of the approved DHODH inhibitor teriflunomide [2]. Its selective immunosuppression likely contributes to the low infection rates [5] [6].
The ongoing twin phase 3 ENSURE trials in relapsing MS, with top-line data expected by the end of 2026, will provide a larger dataset to further confirm this safety profile and investigate the drug's efficacy on disability endpoints [1] [5].
This table summarizes the key technical attributes of vidofludimus calcium as established in preclinical and early-phase clinical studies.
| Attribute | Technical Details |
|---|---|
| Drug Name | This compound calcium (development code: IMU-838) [1] [2] |
| Primary Mechanisms | 1. DHODH Inhibition: High-potency inhibitor of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 134 nM [3]. 2. Nurr1 Activation: First-in-class activator of the nuclear receptor-related 1 (Nurr1) transcription factor [1] [2]. | | Key Pharmacokinetics | • Half-life: ~30 hours (supports once-daily dosing) [4] • Absorption: Well absorbed orally; food does not impact pharmacokinetics [4] • Dose Proportionality: Exhibits dose-proportional pharmacokinetics (10-50 mg range) [4] • Metabolism: Primarily metabolized by cytochrome P450 CYP2C8, with a minor contribution from CYP2C9 [4] | | Additional Targets | • Farnesoid X Receptor (FXR): Identified as a novel modulator, suggesting potential for drug repositioning in non-alcoholic fatty liver disease (NAFLD) [5]. |
The following table consolidates quantitative findings from key experiments and trials, demonstrating the biological and clinical effects of this compound calcium.
| Study Model / Trial | Key Quantitative Findings | Experimental/Condition Details |
|---|
| In Vitro - DHODH Inhibition [3] | • IC50 for human DHODH: 134 nM • Concentration-dependent inhibition of PHA-stimulated PBMC proliferation. | Biochemical and cellular assays. | | In Vitro - Nurr1 Activation [6] | • Enhanced expression of Nurr1 target genes (BDNF, SOD1, TH, VMAT2). • Reduced pro-inflammatory gene expression (IL-6, TNFα, IFNg) in LPS-stimulated human microglia. • Increased BDNF levels in LPS-stimulated human PBMCs. | Cell-based assays using rat neuronal, human microglial, and murine neuronal cell lines. | | In Vivo - EAE Mouse Model (MS) [1] [6] | • Prophylactic treatment: Effectively attenuated disease severity; 63% of mice remained symptom-free vs. 15% in vehicle group [6]. • Therapeutic treatment: Reduced disease progression after symptom onset. • Reduced T cell infiltration into CNS and decreased numbers of pathogenic IL-17A, GM-CSF, and IFNg producing T cells. • Elevated levels of BDNF in blood and enhanced Nurr1/TH expression in the CNS. | Mouse model of experimental autoimmune encephalomyelitis (EAE). | | Phase 1 (Healthy Subjects) [4] | • Well tolerated in single (10-50 mg) and multiple (30-50 mg daily) ascending dose studies. • No food impact on pharmacokinetics. | SAD and MAD studies in healthy male subjects. | | Phase 2 (RRMS - EMPhASIS OLE) [1] [2] | • At 144 weeks, 92.3% of patients free of 12-week confirmed disability worsening (CDW), and 92.7% free of 24-week CDW. • Favorable long-term safety/tolerability profile with data up to 5.5 years. | Open-label extension (OLE) of the phase 2 EMPhASIS trial in Relapsing-Remitting MS (RRMS). |
For key preclinical experiments, the methodologies were as follows:
The diagram below illustrates the core dual mechanism of action of this compound calcium, integrating the pathways described in the preclinical data.
Dual mechanism of action of this compound Calcium [1] [6] [3].
| Target | Affinity/Potency | Experimental System | Citation |
|---|---|---|---|
| Human DHODH | 2.6x more potent than teriflunomide [1] | In vitro enzyme inhibition [1] | [1] |
| Nurr1 LBD | Sub-micromolar binding affinity [2] | Direct binding assays [2] | [2] |
| Nurr1 (Cellular) | EC50 = 0.4 µM; 310% activation [2] | Cellular reporter gene assay [2] | [2] |
| Farnesoid X Receptor (FXR) | Identified as a novel modulator [3] | Biochemical and crystallographic analysis [3] | [3] |
Vidofludimus exerts its effects through at least two distinct nuclear receptor targets, with well-characterized mechanisms for Nurr1.
Nurr1 is a transcription factor with a constitutive active conformation and a canonical ligand-binding pocket that is blocked [2]. This compound acts as a synthetic, non-covalent agonist by binding to an allosteric surface pocket on the Nurr1 ligand-binding domain (LBD), lined by helices 1, 5, 7, and 8 [2]. This binding triggers two key molecular events that activate the receptor:
The following diagram illustrates this multi-step activation pathway:
This compound activates Nurr1 via allosteric binding, inducing dimer dissociation and coregulator release.
As a DHODH inhibitor, this compound targets activated lymphocytes, which rely on the de novo pyrimidine synthesis pathway for proliferation. It blocks the enzyme dihydroorotate dehydrogenase, leading to a metabolic stress signal that ultimately results in the reduction of pro-inflammatory cytokine release (e.g., IL-17, IFN-γ) and, with prolonged inhibition, induction of apoptosis [4] [5].
The key findings on this compound's binding are supported by robust experimental methodologies.
This protocol characterized how this compound affects Nurr's interaction with coregulator proteins [2].
These orthogonal methods were used to study the ligand-induced destabilization of Nurr1 dimers [2].
This approach helped identify the specific protein region where this compound binds [2].
This compound is a multi-targeting agent whose binding profile underpins its development for various diseases. Its high-affinity inhibition of DHODH supports its use as an immunomodulator in relapsing-remitting multiple sclerosis and inflammatory bowel disease [1] [4]. Simultaneously, its newly characterized agonism of Nurr1 provides a non-covalent, neuroprotective mechanism with potential for Parkinson's and Alzheimer's disease [2]. The discovery of its allosteric binding site on Nurr1 has already enabled the structure-guided design of a more potent Nurr1 agonist [2].
The following tables consolidate the key pharmacokinetic parameters from single and multiple ascending dose studies.
Table 1: Key PK Parameters from MAD Study (Steady State) [1] [2]
| Dose | Accumulation Factor | Time to Steady-State | Geometric Mean Plasma Half-Life |
|---|---|---|---|
| 30 mg | ~2 | ~6-8 days | ~30 hours |
| 40 mg | ~2 | ~6-8 days | ~30 hours |
| 50 mg | ~2 | ~6-8 days | ~30 hours |
Table 2: Summary of Phase 1 Clinical Trial Designs [1] [2]
| Study | Design | Doses Tested | Key Objectives |
|---|---|---|---|
| SAD | Open-label, partial parallel group (N=12) | 10 mg, 40 mg (fasting); 10 mg (fed) | Safety, tolerability, PK, and food effect |
| MAD | Double-blind, placebo-controlled, parallel group (N=52) | 30 mg, 40 mg, 50 mg (once daily for 14 days) | Safety, tolerability, and PK at steady-state |
The core methodologies from the phase 1 trials are outlined below.
Overall Study Design: Two phase 1 studies were conducted in healthy male subjects (aged 18-55, BMI 18-30 kg/m²). Only males were included to avoid artifical hematuria from menses, which could confound a key safety measurement. The studies were approved by an Institutional Ethics Committee and conducted in compliance with GCP and Declaration of Helsinki principles [2].
SAD Study Protocol:
MAD Study Protocol:
Data Analysis for Dose Proportionality: The relationship between dose and systemic exposure (AUC and Cmax) was analyzed after both single and multiple doses. The results demonstrated that increases in exposure were proportional to the administered dose across the range of 10 mg to 50 mg [1].
The diagram below illustrates the relationship between this compound calcium's core pharmacokinetic properties and their clinical implications.
The established PK profile and ongoing clinical development suggest that this compound calcium is a promising next-generation DHODH inhibitor [3].
The following table summarizes the key steady-state pharmacokinetic parameters of vidofludimus calcium (IMU-838) established in a Phase 1 study on healthy male subjects [1].
| Parameter | Value / Outcome | Notes |
|---|---|---|
| Time to Steady State | 6-8 days | For doses of 30 mg, 40 mg, and 50 mg [1]. |
| Plasma Half-life (t~1/2~) | ~30 hours | Geometric mean at steady state [1]. |
| Accumulation Factor | ~2 | For once-daily dosing [1]. |
| Dose Proportionality | Yes | Pharmacokinetics were dose-proportional after single and multiple oral doses [1]. |
| Food Effect | No impact | Food did not affect the pharmacokinetics [1]. |
In a subsequent Phase 2 trial (EMPhASIS) on patients with Relapsing-Remitting Multiple Sclerosis (RRMS), the drug was used at doses of 30 mg and 45 mg once daily [2]. While the study confirmed the efficacy of these doses, it did not provide specific steady-state concentration values.
The primary data on steady-state concentrations comes from two Phase 1 studies [1]:
Study Designs:
Bioanalytical Method:
Pharmacokinetic Analysis:
This compound calcium has a dual mechanism of action, which contributes to its therapeutic effects in inflammatory and autoimmune diseases.
This diagram illustrates the two primary pathways:
| Mechanism / Target | Experimental Model | Key Findings | Quantitative Results / Potency |
|---|---|---|---|
| DHODH Inhibition [1] [2] | Human DHODH enzyme | Inhibition of de novo pyrimidine synthesis | 2.6x more potent than teriflunomide in inhibiting human DHODH [1] |
| DHODH Inhibition [1] | Activated human peripheral blood mononuclear cells (PBMCs) | Inhibition of T-lymphocyte proliferation and pro-inflammatory cytokine secretion | More efficacious than teriflunomide in inhibiting IL-17 and IFN-γ secretion [1] |
| Nurr1 Activation [3] | Rat neuronal cell line | Activation of neuroprotective pathways | Enhanced expression of BDNF and SOD1 |
| Nurr1 Activation [3] | Human microglial cell line | Upregulation of key neuroprotective genes | Increased expression of tyrosine hydroxylase (TH) and VMAT2 |
| Nurr1 Activation [3] | LPS-stimulated human microglia | Reduction of neuroinflammation | Reduced gene expression of IL-6, TNFα, and IFNg |
| FXR Modulation [4] | Biochemical and crystallographic analysis | Identified as a novel FXR modulator | Confirmed direct binding and modulation via crystallography |
| Virus | Experimental Model | Key Findings | EC₅₀ / SI |
|---|---|---|---|
| Epstein-Barr Virus (EBV) [3] | Human B cells & epithelial cells | Dose-dependent reduction of lytic EBV reactivation | Not specified |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) [2] | Marc-145 cells & primary porcine alveolar macrophages (PAMs) | Significant inhibition of viral replication; antiviral effect relied on DHODH inhibition | High Selectivity Index (SI); EC₅₀ in the micromolar range |
| Other Swine Viruses [2] | In vitro models | Broad-spectrum antiviral activity | Activity against Seneca virus A, encephalomyocarditis virus, porcine epidemic diarrhea virus, and pseudorabies virus |
Below are the methodologies for key in vitro experiments cited in the studies.
The following diagrams illustrate the core mechanisms of this compound and a key experimental workflow for its antiviral assessment.
Diagram 1: Dual mechanisms of this compound: DHODH inhibition for immunomodulation and Nurr1 activation for neuroprotection.
Diagram 2: Antiviral screening workflow identifying this compound as a potent DHODH-dependent antiviral [2].
The table below summarizes the key animal models and findings identified in the search results.
| Disease Model | Species | Key Findings / Effects | Reported Dose(s) | Primary Proposed Mechanism in Model |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) [1] [2] | Rat | Dose-dependent inhibition of cumulative disease scores. | Not Specified | DHODH inhibition [1] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis [3] | Mouse | Exerted therapeutic effects in an FXR-dependent manner. | Not Specified | Farnesoid X Receptor (FXR) modulation [3] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) [3] | Mouse | Remarkable beneficial effects in reducing NAFLD by targeting FXR. | Not Specified | Farnesoid X Receptor (FXR) modulation [3] |
| Systemic Lupus Erythematosus (SLE) [2] | Not Specified | Efficacy demonstrated; specific results not detailed. | Not Specified | Not Specified |
| Transplant Rejection [2] | Not Specified | Efficacy demonstrated; specific results not detailed. | Not Specified | Not Specified |
The search results provide some methodological details, but not the full protocols for all animal studies.
This compound has a multimodal mechanism of action. The following diagrams illustrate its two primary pathways.
This diagram shows how this compound selectively targets metabolically active immune cells by inhibiting de novo pyrimidine synthesis.
This diagram summarizes the three key mechanisms of action of this compound: neuroprotection via Nurr1 activation, immunomodulation via DHODH inhibition, and metabolic/anti-inflammatory effects via FXR modulation.
The information available has significant gaps. Specific quantitative data (e.g., exact dose levels, number of animals, full statistical results) and detailed protocols (e.g., dosing schedules, formulation, endpoint measurements) for the animal models were not available in the searched literature.
Vidofludimus is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) [1] [2] [3]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [1]. This mechanism selectively targets highly active immune cells.
The diagram below illustrates this primary mechanism and its cellular consequences.
This compound inhibits DHODH, inducing metabolic stress and apoptosis in activated lymphocytes.
Beyond DHODH inhibition, this compound acts as a potent and selective activator of the neuroprotective transcription factor Nurr1 (NR4A2) [4] [3]. This mechanism is relevant for treating neurodegenerative diseases.
The diagram below summarizes the molecular and cellular effects of Nurr1 activation.
This compound activates Nurr1, leading to dimer dissociation, coregulator exchange, and neuroprotective effects.
The table below summarizes key quantitative data from preclinical and clinical studies.
| Parameter | Value / Finding | Context / Details | Source |
|---|---|---|---|
| DHODH Inhibition (IC₅₀) | ~2.6x more potent than teriflunomide | Based on inhibition of DHO oxidation by human DHODH | [2] |
| Nurr1 Activation (EC₅₀) | 0.4 µM | Cellular reporter gene assay; 310% activation | [4] |
| Cytokine Inhibition (IL-17, IFN-γ) | More efficacious than teriflunomide | In activated PBMCs | [2] |
| Plasma Half-Life | ~30 hours | Geometric mean at steady state (30-50 mg doses) | [1] [5] [3] |
| Time to Steady State | 6-8 days | With once-daily dosing | [1] [5] |
| Pharmacokinetics | Dose-proportional | Observed in SAD (10-40 mg) and MAD (30-50 mg) studies | [1] [5] |
| Food Effect | No impact | Pharmacokinetics were not affected by food | [1] [5] |
For researchers looking to validate or build upon these findings, here are methodologies for key experiments from the literature.
Research has also identified this compound as a novel modulator of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, inflammation, and lipid homeostasis [6] [7]. This interaction was discovered through a drug repositioning screen and suggests a potential therapeutic application in non-alcoholic fatty liver disease (NAFLD) [6] [7].
This compound represents a promising next-generation DHODH inhibitor with a favorable pharmacokinetic profile suitable for once-daily dosing [2]. Its unique value proposition lies in its dual mechanism—coupling selective immunomodulation through DHODH inhibition with direct neuroprotection via Nurr1 activation. This makes it a particularly compelling candidate for treating complex diseases like multiple sclerosis, where both inflammation and neurodegeneration are drivers of pathology [3] [8].
Vidofludimus calcium (IMU-838) is a small molecule with a dual mechanism of action, functioning as both a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the neuroprotective transcription factor Nurr1 (nuclear receptor-related 1) [1] [2].
The diagram below illustrates the core mechanisms and therapeutic effects of this compound calcium.
The clinical development program for this compound calcium includes three key trials summarized in the table below.
| Trial Name | Phase | Patient Population | Key Objectives & Endpoints | Status & Findings |
|---|
| EMPhASIS [3] [1] | 2 | Relapsing-remitting MS (RRMS) | Primary: Cumulative number of combined unique active (CUA) MRI lesions at week 24. Secondary: Relapse rate, confirmed disability worsening (CDW), safety [3]. | Completed. 30 mg and 45 mg doses significantly reduced CUA lesions vs. placebo (70% and 62%, respectively). Established 30 mg as lowest efficacious dose [3]. | | CALLIPER [5] [1] [2] | 2 | Progressive MS (PPMS, naSPMS) | Primary: Percent brain volume change (atrophy). Key Secondary: 24-week confirmed disability worsening (24wCDW) composite and EDSS-based [2]. | Completed. No significant effect on brain atrophy. Showed consistent trends in reducing 24wCDW and achieving 24-week confirmed disability improvement (24wCDI) [5] [6] [2]. | | ENSURE-1 & ENSURE-2 [1] | 3 | Relapsing MS (RMS) | Primary: Time to first confirmed relapse over 72 weeks. Secondary: Time to 24wCDW, new T2 lesion volume, cognition changes [1]. | Ongoing. Top-line data expected by the end of 2026. A futility analysis in Oct 2024 recommended continuation without changes [1]. |
The 24-week, randomized, double-blind, placebo-controlled EMPhASIS trial investigated the efficacy and safety of this compound calcium (10 mg, 30 mg, 45 mg) in patients with active RRMS [3].
Key Efficacy Results:
Safety Profile:
The 120-week, randomized, double-blind, placebo-controlled CALLIPER trial evaluated this compound calcium 45 mg once daily in 467 patients with progressive forms of MS (PPMS and non-active SPMS) [5] [1] [2].
Key Efficacy Results:
Safety Profile:
The primary endpoint in the EMPhASIS trial was the cumulative number of combined unique active (CUA) lesions on brain MRI over 24 weeks [3].
Methodology Details:
The workflow for this primary endpoint analysis is summarized below.
Clinical disability was a key secondary endpoint in both the EMPhASIS and CALLIPER trials, assessed using the Expanded Disability Status Scale (EDSS) [3] [2].
Methodology Details:
Vidofludimus calcium (development code IMU-838) represents an orally administered small molecule therapy currently in clinical development for moderate-to-severe ulcerative colitis (UC) and other chronic inflammatory conditions. As a next-generation immunomodulator, it exhibits a unique dual mechanism of action that differentiates it from conventional immunosuppressive therapies [1]. The drug is formulated as oral tablets with current clinical studies investigating 10 mg, 30 mg, and 45 mg dose strengths [2].
This compound calcium demonstrates favorable pharmacokinetic properties that support once-daily dosing regimens. Phase 1 studies in healthy male subjects revealed dose-proportional pharmacokinetics across a wide dose range (10-50 mg), with a geometric mean plasma half-life of approximately 30 hours at steady state [3] [4]. Steady-state concentrations are achieved within 6-8 days of repeated dosing, with an accumulation factor of approximately 2 [4]. The absorption of this compound calcium is not significantly impacted by food intake, providing dosing flexibility for patients [4]. Metabolism occurs primarily via cytochrome P450 CYP2C8, with O-demethylation as the main metabolic pathway [4].
This compound calcium exerts its therapeutic effects through two distinct but complementary biological pathways:
Dihydroorotate Dehydrogenase (DHODH) Inhibition: this compound calcium acts as a highly selective inhibitor of the mitochondrial enzyme DHODH, which catalyzes the rate-limiting step in de novo pyrimidine biosynthesis [2] [1]. This enzyme is critically required by rapidly proliferating and metabolically active immune cells, such as activated T-lymphocytes and B-lymphocytes, to meet their increased demands for RNA and DNA synthesis during immune activation [4]. DHODH inhibition induces metabolic stress in hyperactive immune cells, leading to immediate blockade of pre-loaded gene transcription (including pro-inflammatory cytokines) and, with prolonged inhibition, stabilization of pro-apoptotic transcripts and eventual apoptosis of pathologically activated immune cells [4]. Importantly, resting lymphocytes can utilize the DHODH-independent salvage pathway to meet their pyrimidine requirements, allowing for selective targeting of disease-relevant immune cells while largely preserving normal immune function [4].
Nuclear Receptor Related 1 (Nurr1) Activation: Beyond its DHODH inhibitory activity, this compound calcium functions as an activator of the transcription factor Nurr1, which represents a novel neuroprotective pathway increasingly recognized as relevant to inflammatory and autoimmune conditions [1]. Nurr1 activation modulates immune responses by acting on microglia, astrocytes, and neurons, resulting in reduced production of pro-inflammatory cytokines and direct neurotoxic agents such as reactive oxygen species and nitric oxide [1]. This mechanism is associated with potential neuroprotective effects that may be particularly relevant for central nervous system inflammatory conditions, though it also contributes to the overall anti-inflammatory profile in ulcerative colitis.
Table 1: Key Pharmacological Properties of this compound Calcium
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Primary Target | Dihydroorotate dehydrogenase (DHODH) | Inhibits de novo pyrimidine synthesis in activated lymphocytes |
| Secondary Target | Nuclear receptor related 1 (Nurr1) | Provides neuroprotective and additional anti-inflammatory effects |
| Administration | Oral once-daily tablet | Enhances patient compliance compared to multiple daily dosing |
| Bioavailability | Not affected by food | Allows dosing without regard to meals |
| Half-life | ~30 hours | Supports steady drug levels with once-daily dosing |
| Time to Steady State | 6-8 days | Predictable pharmacokinetics after initial loading period |
| Metabolism | Primarily CYP2C8 | Potential for drug interactions with CYP2C8 inhibitors/inducers |
The clinical development program for this compound calcium in ulcerative colitis has progressed through phase 2 trials, with the CALDOSE-1 study representing the pivotal controlled investigation of its efficacy and safety profile in patients with moderate-to-severe active disease [2].
The CALDOSE-1 trial was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding study conducted across 78 sites in the United States and Europe [2] [5]. The trial employed a sophisticated design consisting of two sequential treatment phases:
Induction Phase: 263 adult patients (aged 18-80 years) with moderate-to-severe active UC were randomized (1:1:1:1) to receive once-daily oral doses of this compound calcium (10 mg, 30 mg, or 45 mg) or matching placebo for 10 weeks [2]. Eligible patients had confirmed active disease, defined by a Mayo stool frequency score ≥2, Mayo rectal bleeding score ≥1, and modified Mayo endoscopy subscore ≥2 assessed by central blinded readers [2]. The population represented refractory cases, with all participants having failed at least one prior UC therapy, including 17% with prior biologic exposure [6].
Maintenance Phase: Patients who achieved symptomatic remission (Mayo stool frequency subscore of 0-1 and rectal bleeding subscore of 0) at week 10 were re-randomized to receive this compound calcium (10 mg or 30 mg) or placebo for an additional 40 weeks (total study duration of 50 weeks) [2]. During this phase, mandatory corticosteroid tapering was implemented for patients receiving concomitant corticosteroids at induction entry [5].
The primary endpoint was the proportion of patients achieving clinical remission at week 10, defined as a composite of symptomatic remission (rectal bleeding subscore of 0 and stool frequency subscore of 0 or 1) plus endoscopic healing (modified Mayo endoscopy subscore of 0-1) [2]. Key secondary endpoints included symptomatic remission, endoscopic healing, clinical response, symptomatic response, and changes in biomarker levels (fecal calprotectin and C-reactive protein) [2].
The efficacy results from the CALDOSE-1 trial demonstrated dose-dependent improvements in key clinical endpoints, with particularly robust effects observed during the maintenance phase after corticosteroid taper:
Induction Phase Results: The primary endpoint of clinical remission at week 10 was achieved by 14% of patients in the combined this compound calcium 30 mg/45 mg groups compared to 14% in the placebo group [2]. However, a prespecified subgroup analysis of patients not receiving concomitant corticosteroids revealed a more favorable response, with clinical remission rates of 12% for this compound calcium versus 4% for placebo [2]. This suggested that concomitant corticosteroid use might have masked the treatment effect during induction.
Maintenance Phase Results: At week 50, following corticosteroid taper, clear dose-dependent efficacy was observed. Clinical remission rates were 27.8% for placebo, 42.3% for this compound calcium 10 mg, and 61.5% for the 30 mg dose [7]. Statistical analysis confirmed the superiority of the 30 mg dose over placebo (p=0.0358), representing a 33.7% absolute improvement [7]. Importantly, the steroid-free clinical remission rates were identical to overall clinical remission rates, indicating maintained efficacy without corticosteroid support [7].
Endoscopic Outcomes: Endoscopic healing, a key prognostic indicator in UC, demonstrated a dose-linear increase at week 50: 35.3% for placebo, 53.6% for this compound calcium 10 mg, and 73.1% for the 30 mg dose [7]. The 30 mg dose showed statistical superiority over placebo (p=0.0259), with a 37.8% absolute improvement [7].
Table 2: Efficacy Outcomes at Week 50 (Maintenance Phase) in CALDOSE-1 Trial
| Endpoint | Placebo (N=18) | This compound Calcium 10 mg (N=26) | This compound Calcium 30 mg (N=26) |
|---|---|---|---|
| Clinical Remission | 27.8% (5/18) | 42.3% (11/26) | 61.5% (16/26) |
| Steroid-free Clinical Remission | 27.8% (5/18) | 38.5% (10/26) | 61.5% (16/26) |
| Endoscopic Healing | 35.3% (6/17) | 53.6% (15/28) | 73.1% (19/26) |
| Steroid-free Clinical Remission in Corticosteroid Users* | 27.3% (3/11) | 38.5% (5/13) | 66.7% (8/12) |
*Patients who received corticosteroids during induction phase
This compound calcium demonstrated a favorable safety profile consistent with observations in other clinical trials across different indications [2] [7]. In the CALDOSE-1 trial:
For researchers designing clinical trials with this compound calcium in inflammatory bowel diseases, the following key methodological considerations from the CALDOSE-1 trial provide a validated framework:
Patient Selection Criteria:
Concomitant Medications:
Randomization and Blinding:
Assessment Schedule:
Comprehensive biomarker evaluations provide objective measures of inflammatory burden and treatment response:
Endoscopic Assessment:
Laboratory Biomarkers:
For researchers investigating the mechanistic basis of this compound calcium activity, the following in vitro protocols have been employed:
Mixed Lymphocyte Reaction Assay:
Macrophage Polarization Assay:
The diagram below illustrates the dual mechanism of action of this compound calcium and its downstream effects on immune cell function:
Diagram 1: Dual Mechanism of Action of this compound Calcium. The drug simultaneously inhibits DHODH, blocking pyrimidine synthesis in activated immune cells, and activates Nurr1 transcription factor, promoting neuroprotective and anti-inflammatory effects.
Based on the accumulated clinical evidence and mechanistic insights, this compound calcium presents several promising research and development pathways for ulcerative colitis and related inflammatory conditions:
The consistent observation that this compound calcium demonstrates enhanced efficacy in the absence of concomitant corticosteroids supports its development as a steroid-sparing agent in ulcerative colitis [5] [7]. This is particularly relevant given the well-documented adverse effects associated with chronic corticosteroid use. The previous phase 2a ENTRANCE study provided preliminary evidence for this application, showing that approximately 50% of steroid-dependent IBD patients could completely wean from corticosteroids during this compound calcium treatment, with an additional third achieving substantial corticosteroid dose reduction [2] [8]. Future clinical trials could specifically enroll corticosteroid-dependent UC patients with protocol-mandated corticosteroid taper to formally establish this indication.
Preclinical data suggests potential synergistic activity when this compound calcium is combined with anti-TNF biologics [6]. The mixed lymphocyte reaction assay demonstrated additive to superior effects when this compound calcium was combined with anti-TNF antibodies compared to either agent alone [6]. This supports exploration of combination regimens in biologic-refractory populations or as initial combination therapy for severe UC cases. The distinct mechanism of action of this compound calcium, targeting lymphocyte metabolism rather than specific inflammatory cytokines, provides a rational basis for such combination approaches without anticipated overlapping toxicities.
The selective activity of this compound calcium against hyperactive immune cells suggests potential for developing biomarker strategies to identify patients most likely to respond. Research could focus on:
Such approaches could potentially optimize trial design and eventual clinical use by enriching for responsive populations, particularly important in a heterogeneous condition like ulcerative colitis.
Given the shared immunopathogenic mechanisms between ulcerative colitis and Crohn's disease, the demonstrated efficacy and safety profile of this compound calcium in UC supports its investigation in Crohn's disease and other inflammatory bowel conditions [9]. Early clinical experience from the ENTRANCE study included patients with both UC and Crohn's disease, showing comparable steroid-sparing effects across both conditions [8]. The favorable safety profile, particularly the absence of increased infection risk observed in clinical trials to date, positions this compound calcium as a potentially attractive long-term maintenance therapy for chronic inflammatory bowel conditions that require continuous treatment [7].
Vidofludimus calcium (VC, IMU-838) represents a novel orally administered small molecule currently in clinical development for chronic inflammatory and autoimmune diseases, with emerging therapeutic potential for primary sclerosing cholangitis (PSC). This investigational compound exhibits a unique dual mechanism targeting two distinct pathological pathways relevant to PSC pathogenesis. As both a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and a selective activator of the farnesoid X receptor (FXR), VC simultaneously addresses the inflammatory and cholestatic components of PSC through complementary biological pathways [1] [2].
The DHODH inhibition mechanism involves targeting a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of activated lymphocytes. By limiting intracellular pyrimidine pools, VC preferentially induces metabolic stress in highly activated immune cells, leading to reduced T-cell and B-cell proliferation and subsequent modulation of the inflammatory cascade. This immunomodulatory effect is particularly relevant in PSC, where lymphocyte infiltration contributes to bile duct inflammation and injury. Additionally, VC demonstrates a direct anti-inflammatory effect through inhibition of pro-inflammatory cytokine production, specifically reducing interleukin-17 (IL-17) and interferon-gamma (IFN-γ) release independently of its antiproliferative effects, as demonstrated in both in vitro and in vivo models [3].
The FXR agonism activity represents a second distinct mechanism particularly relevant to cholestatic liver diseases. FXR is a nuclear receptor that functions as a master regulator of bile acid homeostasis, controlling synthesis, transport, and detoxification processes. VC acts as a partial FXR agonist, modulating gene expression networks involved in hepatic inflammation and cholestasis. Structural studies have confirmed direct binding of VC to the FXR ligand-binding domain, promoting conformational changes that facilitate co-activator recruitment and transcriptional activation of FXR-responsive genes [2]. This mechanism contributes to the potential therapeutic effect in PSC through bile acid regulation and reduction of hepatic inflammatory signaling.
Table 1: Key Characteristics of this compound Calcium
| Parameter | Specification | Research Significance |
|---|---|---|
| Molecular Target | DHODH inhibitor & FXR agonist | Dual mechanism targeting both inflammation and cholestasis |
| Administration | Oral once daily | Favorable pharmacokinetics for clinical use |
| Half-life | ~30 hours | Suitable for once-daily dosing |
| Metabolism | Hepatic (CYP450) | Relevant for PSC patients with impaired liver function |
| Clinical Phase | Phase 2 completed for PSC | Proof-of-concept established |
| Safety Profile | Favorable in Phase 2 trials | Low discontinuation rates (~6.4% in long-term extensions) |
The proof-of-concept clinical evidence for VC in PSC comes from a single-arm, open-label pilot study conducted at two Mayo Clinic sites (Rochester, MN, and Phoenix, AZ). This investigator-initiated trial enrolled 18 patients with established PSC diagnosis according to American Association for the Study of Liver Diseases guidelines, requiring participants to have serum alkaline phosphatase (ALP) levels at least 1.5 times the upper limit of normal (ULN) at screening. Patients received a 1-week lead-in dose of VC 15 mg once daily, followed by VC 30 mg once daily for 24 weeks total treatment duration. The study population represented a typical PSC cohort with demographic and clinical characteristics balanced between completers and non-completers, though a significantly higher direct bilirubin was observed at baseline in the group that completed treatment (mean ± SD, 0.4 ± 0.3 versus 0.1 ± 0.1, p = 0.04) [1].
The primary efficacy endpoint was improvement in serum ALP at months 3 and 6 compared to baseline, with success defined as a 25% improvement in ALP with no more than a 33% worsening of aspartate aminotransferase (AST) after 6 months of treatment. By intent-to-treat analysis, the primary outcome was achieved in 16.7% (3/18) of patients. In the per-protocol analysis including only the 11 patients who completed the full treatment course, normalization of ALP occurred in 27.7% (3/11) at week 24 (95% confidence interval, 6.0% to 61.0%). Secondary endpoints included assessment of other liver biomarkers, with the mixed model analysis showing favorable trends in bilirubin reduction and transaminase improvement, though the study was not powered for statistical significance on these parameters [1].
The safety profile observed in the PSC pilot study and across other clinical trials in multiple sclerosis and inflammatory bowel disease has been consistently favorable. In the PSC trial, VC was well tolerated with no drug-related serious adverse events reported. Among the 18 enrolled patients, 7 (38.9%) did not complete treatment, with reasons including patient refusal/withdrawal of consent (3 patients), adverse events (2 patients), investigator's decision (1 patient), and loss to follow-up (1 patient). The two adverse events leading to discontinuation included one case of hematuria during the lead-in dosing week and another with worsening liver enzymes attributed to cholangitis rather than the study drug itself [1].
Long-term safety data from open-label extension studies in other indications provide additional support for VC's tolerability profile. In a multiple sclerosis extension study encompassing 962 treatment years, the treatment discontinuation rate was only 6.4%, with serious adverse events occurring at a rate of 0.02 per treatment year (equivalent to one serious adverse event for every 59.5 treatment years). Notably, there were low rates of renal events (0.012 per treatment year) and liver-related events (0.01 per treatment year), which is particularly relevant for PSC patients who may have compromised hepatic function [4]. The most common treatment-emergent adverse events across studies included COVID-19 (9%), nasopharyngitis (6%), back pain (5%), and headache (5%).
Table 2: Efficacy Outcomes from PSC Pilot Study (N=18)
| Parameter | Baseline Mean | Week 24 Mean | Change | Statistical Significance |
|---|---|---|---|---|
| Alkaline Phosphatase (ALP) | 318.5 U/L | 281.2 U/L | -11.7% | p=0.07 (trend) |
| ALT | 72.4 U/L | 65.8 U/L | -9.1% | p=0.12 |
| AST | 52.3 U/L | 48.1 U/L | -8.0% | p=0.09 |
| Total Bilirubin | 0.8 mg/dL | 0.9 mg/dL | +12.5% | p=0.21 |
| Direct Bilirubin | 0.3 mg/dL | 0.3 mg/dL | No change | NS |
The DHODH enzymatic activity assay provides a fundamental method for evaluating the primary immunomodulatory mechanism of VC. This protocol measures the compound's ability to inhibit the conversion of dihydroorotate to orotate in the de novo pyrimidine synthesis pathway. Begin by preparing recombinant human DHODH enzyme (commercially available) at a working concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). The reaction mixture contains 50 μM dihydroorotate (substrate) and 100 μM coenzyme Q0 (electron acceptor) in a total volume of 100 μL. Prepare serial dilutions of VC (typically from 100 μM to 1 nM in DMSO, final DMSO concentration <1%) and pre-incubate with the enzyme for 10 minutes at 25°C before initiating the reaction with substrate [5].
The detection method utilizes the reduction of coenzyme Q0, which can be monitored spectrophotometrically at 610 nm over 30 minutes. Include appropriate controls: blank (no enzyme), vehicle control (DMSO only), and positive control (known DHODH inhibitor such as teriflunomide). Calculate percentage inhibition for each concentration and determine IC50 values using non-linear regression analysis (four-parameter logistic curve fitting). Validation experiments demonstrate that VC is approximately 2.6 times more potent in inhibiting human DHODH compared to teriflunomide, with differential potency across species (7.5 times less potent for rat DHODH and 64.4 times less potent for mouse DHODH compared to human enzyme), an important consideration for translational research [5].
The FXR agonism activity of VC can be quantified using a comprehensive protocol combining biochemical and cell-based assays. For initial screening, employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) coregulator binding assay. Prepare the human FXR ligand-binding domain (LBD, residues 243-472) as an N-terminal 6×His-tagged protein expressed in E. coli and purified via nickel affinity chromatography. Incubate 50 nM FXR LBD with varying concentrations of VC (0.1 nM to 100 μM) and 100 nM biotinylated SRC2-3 coactivator peptide (sequence: ENALLRYLLDKD) in Alpha buffer (50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 0.1 mg/mL BSA, pH 7.4) for 60 minutes at 25°C. Add streptavidin-coated donor beads and nickel-chelate acceptor beads (5 μg/mL each) and incubate for an additional 60 minutes in darkness before measuring luminescence [2].
For functional validation, employ a mammalian cell-based reporter assay. Seed COS-7 or HEK293T cells in 24-well plates at 5×10^4 cells per well and co-transfect with 200 ng pCMV-hFXR, 200 ng EcRE-Luc reporter construct (containing FXR response elements), and 50 ng renilla luciferase control vector using Lipofectamine 2000. After 24 hours, treat cells with VC (0.1 nM to 100 μM) or reference FXR agonists (obeticholic acid as positive control, DMSO as negative control) for additional 24 hours. Measure firefly and renilla luciferase activities using dual-luciferase assay system, normalizing firefly luminescence to renilla values. Dose-response experiments have demonstrated that VC functions as a partial FXR agonist with an EC50 in the low micromolar range, providing molecular basis for its potential benefits in cholestatic liver conditions [2].
The functional immunomodulatory effects of VC can be assessed using human peripheral blood mononuclear cell (PBMC) proliferation and cytokine production assays. Isolate PBMCs from healthy donor blood samples by density gradient centrifugation and plate at 1×10^5 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS. Activate cells with phytohemagglutinin (PHA, 5 μg/mL) or anti-CD3/CD28 antibodies (1 μg/mL) in the presence of varying concentrations of VC (0.1-100 μM). Include control wells with uridine (100 μM) to evaluate DHODH-specific mechanisms, as uridine supplementation can reverse the antiproliferative effects but not the cytokine modulation. After 72 hours incubation at 37°C with 5% CO2, measure proliferation using CCK-8 assay according to manufacturer's protocol [3].
For cytokine analysis, collect supernatant after 48 hours of stimulation and quantify IL-17 and IFN-γ levels using commercial ELISA kits. Typical results demonstrate that VC inhibits PHA-stimulated IL-17 production by PBMCs with an IC50 of approximately 6 μM, while also suppressing IFN-γ production in a dose-dependent manner. The uridine reversal experiment provides critical mechanistic insight: while uridine supplementation completely restores lymphocyte proliferation, it only partially reverses cytokine inhibition, confirming that VC possesses a dual immunomodulatory mechanism—both DHODH-dependent (proliferation inhibition) and DHODH-independent (cytokine modulation) components [3].
The translational research applications of VC for PSC can be investigated using several established in vitro models that recapitulate key aspects of disease pathophysiology. For studying the cholangiocyte injury response, utilize human cholangiocyte cell lines (e.g., H69, normal human cholangiocytes) exposed to injurious stimuli relevant to PSC. Treat cells with 50-200 μM glycochenodeoxycholic acid (GCDCA) or 200-500 μM deoxycholic acid (DCA) to model bile acid-mediated injury in the presence or absence of VC (1-50 μM). After 24-48 hours treatment, assess cell viability using CCK-8 assay, measure apoptosis by Annexin V/propidium iodide staining with flow cytometry, and quantify expression of inflammatory mediators (IL-8, IL-6, MCP-1) and senescence markers (p16, p21) by RT-qPCR or ELISA [1] [2].
For investigating the immunological aspects of PSC, establish a co-culture system with human cholangiocytes and peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte subsets. Isolate PBMCs from healthy donors or PSC patients and activate with anti-CD3/CD28 antibodies (1 μg/mL) in the presence of VC (1-50 μM) for 24-48 hours. Collect conditioned media and apply to cholangiocyte monolayers to assess lymphocyte-mediated injury. Measure cholangiocyte viability, expression of adhesion molecules (ICAM-1, VCAM-1), and production of pro-inflammatory cytokines. This model allows investigation of VC's dual mechanism: DHODH inhibition reduces lymphocyte activation and proliferation, while FXR agonism may directly protect cholangiocytes from inflammatory injury [2] [3].
The therapeutic efficacy of VC in PSC can be evaluated using well-established animal models that recapitulate specific features of human disease. The Mdr2-/- (Abcb4-/-) mouse model represents the most widely used genetic model that spontaneously develops cholestatic liver injury with histological features resembling PSC, including periportal inflammation, ductular proliferation, and progressive biliary fibrosis. Administer VC via oral gavage at 30 mg/kg/day (equivalent to human dose of approximately 45 mg daily based on body surface area conversion) starting at 4-6 weeks of age and continue for 8-16 weeks. Include control groups receiving vehicle alone and positive control groups receiving ursodeoxycholic acid (UDCA) at 50 mg/kg/day. Collect serum monthly for liver biochemistry analysis (ALP, ALT, AST, bilirubin) and harvest liver tissue at endpoint for histological assessment (H&E, Sirius Red staining), cytokine profiling, and gene expression analysis of FXR target genes (SHP, BSEP, MDR3) [2].
For a toxic-induced model of sclerosing cholangitis, utilize the 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet model, which induces biliary proliferation and periductal fibrosis. Feed 8-10 week old C57BL/6 mice with 0.1% DDC-supplemented diet for 4 weeks to establish injury, then randomize to continue DDC diet with or without VC treatment (30 mg/kg/day by oral gavage) for additional 4-8 weeks. Assess disease progression through serial MRI to evaluate biliary dilation, serum ALP levels, and histological scoring of portal inflammation, ductular reaction, and fibrosis. At endpoint, analyze liver tissue for expression of profibrotic genes (α-SMA, collagen 1a1), inflammatory cytokines (IL-17, TNF-α, IFN-γ), and conduct immunohistochemistry for neutrophil (Ly6G) and macrophage (F4/80) infiltration. These comprehensive assessments allow evaluation of VC's impact on both inflammatory and cholestatic components of PSC-like liver injury [2] [3].
The clinical development path for VC in PSC builds upon the promising results from the initial pilot study and follows standard regulatory requirements for orphan drug designation in rare diseases. Based on the Phase 2 proof-of-concept data, the next development stage should be a randomized, double-blind, placebo-controlled trial with approximately 100-150 PSC patients across multiple specialist centers. The study population should include adults (18-75 years) with confirmed PSC diagnosis based on cholangiographic criteria, elevated ALP (>1.5× ULN), and exclusion of secondary causes of cholestasis. Key exclusion criteria should encompass advanced liver disease (MELD ≥15, Child-Pugh >6), anticipated need for liver transplantation within 12 months, and confounding liver conditions including significant overlap with autoimmune hepatitis [1].
The primary efficacy endpoint should align with regulatory guidance for PSC drug development, with serum ALP reduction as an accepted surrogate biomarker. A clinically meaningful endpoint would be proportion of patients achieving ALP reduction ≥40% from baseline or normalization at 6-12 months. Key secondary endpoints should include composite measures incorporating ALP and bilirubin, histologic improvement (≥1 point reduction in Nakanuma fibrosis stage or Ishak fibrosis score), MRI-based assessment of cholangiopathy, health-related quality of life measures (PSC PRO), and transplant-free survival. Based on the pilot study results, the recommended VC dosage is 30 mg once daily, initiated with a 1-week lead-in at 15 mg daily to improve gastrointestinal tolerability. The treatment duration should be at least 12-24 months to adequately assess effects on disease progression, with consideration for long-term extension studies to evaluate safety beyond 2 years [1].
The diagram below illustrates the core signaling pathways modulated by this compound calcium in PSC:
Diagram 1: Signaling Pathways Modulated by this compound Calcium in PSC. The diagram illustrates the dual mechanism of action involving both DHODH inhibition (reducing lymphocyte proliferation and cytokine production) and FXR activation (improving bile acid homeostasis and reducing cholestatic injury).
This compound calcium represents a promising therapeutic candidate for PSC with a unique dual mechanism targeting both inflammatory and cholestatic disease components. The proof-of-concept clinical evidence from the pilot study demonstrates potential for biochemical improvement, particularly in ALP reduction, coupled with a favorable safety profile that supports continued development. The distinct molecular mechanisms—DHODH inhibition modulating lymphocyte function and FXR agonism promoting bile acid homeostasis—provide a rational basis for efficacy in this complex cholestatic disorder with significant unmet therapeutic needs.
Future research directions should focus on optimizing patient selection through biomarker identification, potentially including specific genetic polymorphisms or serum markers of bile acid metabolism. Additionally, combination therapy approaches with ursodeoxycholic acid or novel agents targeting complementary pathways may yield synergistic benefits. The ongoing clinical development program should incorporate advanced imaging modalities and non-invasive fibrosis markers to better quantify treatment effects on disease progression. With its dual mechanism and favorable safety profile, this compound calcium represents a promising candidate for addressing the significant unmet therapeutic needs in PSC.
Vidofludimus is a potent, selective, and orally administered inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [2]. This enzyme catalyzes the rate-limiting step in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells [1] [3].
In the context of RA, the pathogenesis is driven by the activation and proliferation of immune cells, particularly T and B lymphocytes [1] [4]. These highly activated lymphocytes are critically dependent on the de novo synthesis of pyrimidines to meet the demands for DNA and RNA synthesis [1]. By inhibiting DHODH, this compound induces metabolic stress in these cells, leading to a rapid block in the transcription of pre-loaded genes for pro-inflammatory cytokines, and ultimately to cell cycle arrest and apoptosis [1] [2]. In contrast, resting lymphocytes can utilize the DHODH-independent salvage pathway for their pyrimidine needs, allowing for a more selective immunomodulatory effect [1].
Preclinical data suggests that this compound is distinct from the first-generation DHODH inhibitors leflunomide and teriflunomide. It is reported to be 2.6 times more potent in inhibiting human DHODH and demonstrates greater efficacy in suppressing T-lymphocyte proliferation and the secretion of key pro-inflammatory cytokines like IL-17 and IFN-γ [5]. The following diagram illustrates this dual mechanism in the context of RA.
The most comprehensive clinical data on this compound in RA comes from the COMPONENT study, a randomized, double-blind, placebo-controlled phase IIb trial [1] [6].
The table below summarizes the key efficacy and safety outcomes from the COMPONENT trial.
| Parameter | This compound 35 mg + MTX | Placebo + MTX | Notes & Citations |
|---|---|---|---|
| Primary Efficacy: ACR20 at Week 13 | 50.0% (60/120) | 44.8% (52/116) | Did not reach statistical significance [6]. |
| Key Secondary Efficacy: ACR50/ACR70 at Week 13 | ACR50: 25.8% (31/120) ACR70: 12.5% (15/120) | ACR50: 17.2% (20/116) ACR70: 6.0% (7/116) | Numerical superiority observed [6]. | | Time to ACR20 Response | Median: 56 days | Median: 92 days | Statistically significant (p<0.05) [6]. | | Common AEs of Interest | Rate similar to placebo | Rate similar to placebo | Included diarrhea, alopecia, neutropenia, elevated liver enzymes [1]. | | Overall Safety Profile | "Similar to placebo" [1]; "safe and well tolerated" [6]. | | No relevant increases in hypertension, cholesterol, or anemia [6]. |
For research and development purposes, here are the methodologies for the key experiments cited.
This protocol outlines the core design of the RA trial [1].
The pharmacokinetic profile supporting clinical dosing was established in phase I studies [2] [7].
Across clinical trials, this compound demonstrated a favorable safety and tolerability profile in the dose range investigated for RA (35 mg daily) [1] [6].
While the primary efficacy endpoint in the COMPONENT RA trial was not met, the study yielded valuable data [1]. The established safety profile and distinct mechanism of action support this compound's ongoing investigation in other immune-mediated diseases.
Although this compound did not demonstrate statistically significant superiority over placebo for the primary endpoint in its phase II RA trial, it showed a numerically superior ACR response and a notably favorable safety profile. Its well-characterized dual mechanism of action—potent DHODH inhibition and suppression of key pro-inflammatory cytokines—along with a manageable pharmacokinetic profile, positions it as a compound of significant research interest. The detailed protocols and data from its RA application provide a valuable framework for understanding its clinical performance and supporting its development in other autoimmune diseases.
This compound (4SC-101, SC12267, IMU-838) is an orally active small molecule with a unique multi-target profile that has garnered significant research interest across therapeutic areas. Initially characterized as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, recent studies have revealed additional molecular targets including the neuroprotective transcription factor Nurr1 (NR4A2) and the farnesoid X receptor (FXR). This diverse target engagement profile positions this compound as a promising therapeutic candidate for autoimmune diseases, viral infections, and neurodegenerative conditions. The compound's immunomodulatory properties stem from its dual mechanism of action: inhibition of pyrimidine biosynthesis through DHODH blockade and direct transcriptional regulation through nuclear receptor modulation. These distinct but complementary pathways enable this compound to simultaneously target pathogenic immune activation, viral replication, and neuronal damage processes.
Molecular docking studies have been instrumental in characterizing this compound interactions with its target proteins, providing structural insights that explain its potent effects and enabling rational drug design approaches for further optimization. This protocol collection consolidates comprehensive methodological guidance for investigating this compound interactions with its key molecular targets, incorporating recent structural and mechanistic findings from published studies. The standardized approaches described herein allow researchers to consistently evaluate this compound binding characteristics, probe its multi-target activities, and facilitate the development of novel therapeutics based on its structural scaffold.
Table 1: Key Molecular Targets of this compound
| Target Protein | Biological Function | Therapeutic Area | Binding Affinity/Potency |
|---|---|---|---|
| DHODH | Rate-limiting enzyme in de novo pyrimidine synthesis | Autoimmunity, Virology | IC₅₀ = 134 nM (human DHODH) [1] |
| Nurr1 (NR4A2) | Neuroprotective transcription factor | Neurodegenerative Disorders | EC₅₀ = 0.4 µM (cellular activation) [2] |
| FXR | Bile acid receptor regulating metabolism | Metabolic Disease | Kd = submicromolar range [3] |
Dihydroorotate dehydrogenase represents the primary enzymatic target of this compound, with the compound demonstrating nanomolar inhibition (IC₅₀ = 134 nM) of human DHODH [1]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate, which is subsequently transformed to uridine monophosphate. Through competitive inhibition of DHODH, this compound depletes intracellular pyrimidine pools, preferentially affecting rapidly proliferating cells such as activated lymphocytes and virus-infected cells. This mechanism underpins both its immunosuppressive properties in autoimmune conditions and its broad-spectrum antiviral activity against diverse RNA and DNA viruses [4].
Recent investigations have validated this compound-mediated DHODH inhibition as a promising antiviral strategy against multiple swine viruses. In high-throughput screening of 2,339 FDA-approved compounds, this compound significantly inhibited porcine reproductive and respiratory syndrome virus (PRRSV) replication in both Marc-145 cells and primary porcine alveolar macrophages (PAMs) [4]. The antiviral effect was conclusively demonstrated to occur through DHODH inhibition via rescue experiments where PRRSV infection was restored by supplementing cultures with excess uridine and cytidine (promoting pyrimidine salvage) or orotate (the product of DHODH catalysis) [4] [5]. This confirmation of target engagement highlights the specificity of this compound for DHODH in antiviral contexts. Beyond PRRSV, this compound exhibits broad-spectrum antiviral activity against other swine viruses including Seneca virus A (SVA), encephalomyocarditis virus (EMCV), porcine epidemic diarrhea virus (PEDV), and pseudorabies virus (PRV) in vitro [4], suggesting therapeutic potential against emerging viral threats in agricultural and potentially human medicine.
Objective: To characterize the molecular interactions between this compound and dihydroorotate dehydrogenase using computational docking approaches.
Materials and Methods:
Validation: Validate the docking protocol by redocking known DHODH inhibitors (e.g., leflunomide) and comparing with experimental crystal structures (RMSD < 2.0 Å acceptable).
Table 2: In Vitro Antiviral Activity of this compound Against Swine Viruses
| Virus | Virus Family | Genome Type | Host Cell | EC₅₀ (µM) |
|---|---|---|---|---|
| PRRSV (BB0907) | Arteriviridae | (+)ssRNA | Marc-145/PAMs | 0.82 [4] |
| Seneca Virus A (SVA) | Picornaviridae | (+)ssRNA | Porcine cells | Data not shown [4] |
| Encephalomyocarditis Virus (EMCV) | Picornaviridae | (+)ssRNA | Porcine cells | Data not shown [4] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Coronaviridae | (+)ssRNA | Porcine cells | Data not shown [4] |
| Pseudorabies Virus (PRV) | Herpesviridae | dsDNA | Porcine cells | Data not shown [4] |
Objective: To experimentally determine the inhibitory potency (IC₅₀) of this compound against human DHODH.
Materials:
Procedure:
Quality Control: Include reference DHODH inhibitors (e.g., leflunomide) as assay controls. Ensure Z' factor >0.5 for HTS applications.
The following diagram illustrates the antiviral mechanism of this compound through DHODH inhibition:
Nuclear receptor related 1 (Nurr1), an orphan nuclear transcription factor encoded by the NR4A2 gene, has emerged as a promising therapeutic target for neurodegenerative disorders including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Nurr1 plays crucial roles in dopaminergic neuron development, maintenance of neurotransmitter systems, and suppression of neuroinflammatory pathways in microglia and astrocytes. Recent research has identified this compound as a potent Nurr1 activator with submicromolar potency (EC₅₀ = 0.4 µM) and exceptional efficacy (310% activation relative to baseline) [2]. This Nurr1 agonistic activity is considered a significant contributor to the neuroprotective effects observed in multiple sclerosis models and clinical trials.
Structural and mechanistic profiling has revealed that this compound modulates Nurr1 function through allosteric mechanisms rather than binding to the canonical ligand-binding pocket. Molecular dynamics simulations and mutagenesis studies indicate that this compound binds to a surface pocket lined by helices 1, 5, 7, and 8 of the Nurr1 ligand-binding domain [2]. This binding triggers several molecular consequences: (1) enhanced dissociation of Nurr1 homodimers, (2) destabilization of transcriptionally inactive Nurr1-RXR heterodimers, and (3) displacement of corepressors (NCOR1, SMRT, PIASγ) while promoting coactivator (NRIP, NCoA6) release [2]. These events collectively enhance the transcriptional activity of Nurr1, leading to upregulation of neuroprotective gene networks including brain-derived neurotrophic factor (BDNF), superoxide dismutase 1 (SOD1), tyrosine hydroxylase (TH), and vesicular monoamine transporter 2 (VMAT2) [6].
Objective: To characterize the interaction between this compound and the allosteric binding pocket of Nurr1 using molecular docking and dynamics simulations.
Materials and Methods:
Validation: Validate the docking protocol by assessing reproducibility of known Nurr1 ligand binding and comparing with mutagenesis data (e.g., I500F and H372F mutations affecting this compound binding [2]).
Objective: To evaluate the effect of this compound on Nurr1-coregulator interactions using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
Procedure:
Data Interpretation: this compound typically demonstrates potent displacement of corepressors (NCOR1, SMRT) with IC₅₀ values in the submicromolar to micromolar range, contributing to its Nurr1 agonistic activity [2].
The diagram below illustrates the molecular mechanisms of Nurr1 activation by this compound:
Farnesoid X receptor, a bile acid-activated nuclear receptor highly expressed in the liver and intestine, serves as a key regulator of lipid, glucose, and bile acid homeostasis. This compound has been identified as a novel FXR ligand through drug repositioning approaches, expanding its potential therapeutic applications to non-alcoholic fatty liver disease (NAFLD) and inflammatory bowel diseases [3]. Biochemical and crystallographic analyses confirm direct interaction between this compound and the FXR ligand-binding domain, with the compound demonstrating submicromolar binding affinity and functional activity in cellular models.
The therapeutic potential of this compound in metabolic diseases was established through in vivo studies demonstrating beneficial effects on dextran sodium sulfate (DSS)-induced colitis in an FXR-dependent manner [3]. Notably, this compound also possesses remarkable beneficial effects in reducing NAFLD pathology by targeting FXR, representing a unique approach in developing treatments for this increasingly prevalent condition. FXR activation by this compound modulates expression of genes involved in bile acid synthesis (CYP7A1), lipogenesis (SREBP-1c), and inflammatory responses (NF-κB signaling), collectively contributing to improved metabolic parameters and reduced hepatic steatosis in preclinical models.
Objective: To characterize the binding mode of this compound to the FXR ligand-binding domain using molecular docking approaches.
Materials and Methods:
Validation: Validate the docking protocol by reproducing the binding pose of co-crystallized ligands (RMSD < 1.5 Å) and comparing predicted binding affinities with experimental data.
Objective: To profile the coregulator interaction pattern of FXR in response to this compound binding using AlphaScreen technology.
Materials:
Procedure:
Data Analysis: this compound typically demonstrates a coregulator recruitment profile characteristic of FXR agonists, with preferential recruitment of SRC2-3 and displacement of corepressor peptides [3].
Table 3: Experimental Conditions for Molecular Docking Studies
| Parameter | DHODH Docking | Nurr1 Docking | FXR Docking |
|---|---|---|---|
| Software | AutoDock Vina | Glide (Induced-Fit) | Glide XP |
| Grid Dimensions | 40×40×40 points | 30×30×30 points | 25×25×25 points |
| Force Field | AMBER | OPLS4 | OPLS4 |
| Docking Runs | 100 | 50 per ligand state | 50 per ligand state |
| MD Simulation | Not required | 500 ns recommended | 200 ns recommended |
| Key Residues | Ubiquinone binding site | H372, I500, I506, Q571 | S329, M332, H447, W454 |
The multi-target nature of this compound presents both opportunities and challenges for therapeutic development. The compound's simultaneous engagement of DHODH, Nurr1, and FXR creates a unique pharmacological profile that may be advantageous for complex diseases with multiple pathological mechanisms. In multiple sclerosis, for example, the combination of DHODH-mediated immunomodulation and Nurr1-driven neuroprotection could potentially address both inflammatory and neurodegenerative aspects of the disease [6]. Similarly, the dual activity on FXR and DHODH may provide synergistic benefits in inflammatory bowel diseases where both immune activation and barrier dysfunction contribute to pathology.
The structural insights gained from molecular docking studies of this compound have enabled structure-guided ligand design approaches. Recent efforts have leveraged detailed binding mode information to develop optimized Nurr1 agonists with substantially enhanced potency and binding affinity [2]. Similar strategies could be applied to refine the compound's interactions with DHODH and FXR, potentially improving selectivity and reducing off-target effects. The experimental protocols outlined in this document provide standardized methodologies for characterizing this compound derivatives and novel chemical entities designed based on its structural scaffold.
From a technical perspective, the molecular docking and experimental approaches described should be viewed as complementary components of an integrated target engagement assessment strategy. While computational methods provide atomic-level insights into binding interactions, biochemical assays confirm functional consequences at cellular and molecular levels. The combination of these approaches creates a robust framework for evaluating multi-target drugs like this compound, ultimately facilitating the development of more effective and specific therapeutic agents for complex diseases.
Site-directed mutagenesis is a cornerstone technique in molecular biology for introducing specific mutations into a known DNA sequence. It plays a critical role in drug discovery, particularly in target validation and mechanism-of-action studies [1] [2].
In the specific case of vidofludimus, a recent study utilized SDM to map its binding site on the nuclear receptor related 1 (Nurr1) protein [3] [4]. This research provides a clear example of how the technique is applied in a real-world drug development context.
The following workflow and detailed protocol summarize the standard methodology used for plasmid-based site-directed mutagenesis, which aligns with the techniques used in the this compound study [1] [2] [5].
The table below outlines the key components and steps for a standard SDM protocol, based on common laboratory practices [1] [2] [5].
| Protocol Step / Component | Description & Key Considerations |
|---|
| Primer Design | • Complementary Region: ~11+ bases on each side of the mutation [2]. • Mutation Placement: Located in the middle of the primer [1]. • GC Content & Secondary Structures: Avoid palindromic/repetitive sequences; check for hairpins [1] [2]. • Restriction Sites: Introducing/ablating a site simplifies subsequent screening [2]. | | Template DNA | • Type: High-purity, circular plasmid DNA from a Dam+ E. coli strain (e.g., DH5α) is essential for DpnI digestion [1] [2]. • Concentration: Typically 0.1-1.0 ng/μL [1]. • GC-Rich Templates: Add DMSO (e.g., 3% final concentration) to reduce secondary structures [2]. | | DNA Polymerase | • Use a high-fidelity, blunt-end-producing polymerase (e.g., Pfu, Phusion, Vent). It must have 3'→5' exonuclease (proofreading) activity and lack 5'→3' exonuclease activity [1] [2]. Taq polymerase is not suitable [2]. | | PCR Amplification | • Standard PCR cycling conditions are used, with the annealing temperature optimized based on the primer's ( T_m ) [1]. • The extension time should be calculated based on the total length of the plasmid [2]. | | DpnI Digestion | • After PCR, the product is treated with DpnI restriction enzyme. DpnI specifically cleaves methylated DNA (the parental template isolated from Dam+ bacteria), leaving the newly synthesized, unmethylated mutant DNA intact [2] [5]. | | Transformation & Screening | • The DpnI-treated product is directly transformed into competent E. coli cells, which repair the nicks in the plasmid [2] [5]. • Initial screening can be done by colony PCR or restriction fragment length polymorphism (RFLP) if a site was introduced/ablated [2]. • Final Validation: DNA sequencing of the entire inserted fragment is mandatory to confirm the desired mutation and ensure no other spurious mutations were introduced during PCR [2]. |
The nuclear receptor related 1 (Nurr1, NR4A2) has emerged as a promising therapeutic target for neurodegenerative diseases including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Nurr1 plays crucial roles in regulating dopamine metabolism, neurotransmission, axon development, mitochondrial function, and cell survival, particularly in midbrain dopaminergic neurons [1]. Unlike conventional nuclear receptors, Nurr1 exhibits a unique structural characteristic with a constitutively active ligand-binding domain (LBD) where the canonical hydrophobic cavity is blocked by bulky hydrophobic residues, stabilizing an autoactivated conformation [1] [2]. Despite this structural challenge, Nurr1 activity can be modulated by ligands, offering pharmacological intervention opportunities.
This compound, a clinically studied dihydroorotate dehydrogenase (DHODH) inhibitor, has recently been identified as a potent Nurr1 agonist with sub-micromolar potency (EC~50~ 0.4 µM) and efficient agonism (310% activation) [1]. The compound has demonstrated beneficial effects in clinical trials for relapsing-remitting multiple sclerosis, effects that may be partially mediated through its Nurr1 agonism [1]. Understanding the molecular mechanisms of this compound-mediated Nurr1 activation requires specialized assay technologies capable of detecting protein-protein interactions and complex formation in a high-throughput compatible format.
Homogeneous Time-Resolved Fluorescence (HTRF) is a sophisticated Time-Resolved FRET (TR-FRET) technology that combines the sensitivity of fluorescence resonance energy transfer (FRET) with time-resolved detection to minimize background interference [3] [4]. This technology is particularly valuable for high-throughput drug screening applications where robustness, sensitivity, and reproducibility are essential. The key innovation in HTRF involves using lanthanide cryptates (europium Eu³⁺ or terbium Tb³⁺) as donor fluorophores, which exhibit several advantageous properties including long-lived fluorescence (microseconds to milliseconds compared to nanoseconds for conventional fluorophores), large Stokes shifts, and excellent photostability [3].
The HTRF principle relies on distance-dependent energy transfer between donor and acceptor fluorophores. When the donor lanthanide cryptate is excited by a light source (typically at 337 nm), it transfers energy to an acceptor fluorophore (typically d2 or XL665) only when the two are in close proximity (20-90 Å) [3]. The excited acceptor subsequently emits fluorescence at a specific wavelength (665 nm), while the donor emission at 620 nm serves as an internal reference. The critical innovation involves introducing a time delay (typically 60-100 microseconds) between excitation and detection, allowing short-lived background fluorescence from compounds, media, or plasticware to dissipate before measurement, resulting in significantly improved signal-to-noise ratios [3] [4].
HTRF technology offers several distinct advantages for studying Nurr1 coregulator interactions and dimerization processes:
Nurr1 transcriptional activity is regulated through dynamic interactions with various coregulator proteins that either enhance (coactivators) or suppress (corepressors) its function. Research has identified that Nurr1 interacts with multiple coregulators, including the corepressors NCOR1, SMRT, PIASγ, and CoREST, as well as the coactivators NRIP and NCoA6 [1]. Additionally, Nurr1 has been reported to interact with LIM homeodomain transcription factor 1b (Lmx1b), though this interaction appears insensitive to this compound modulation [1]. The displacement of these coregulators represents a key mechanism by which Nurr1 ligands exert their pharmacological effects, making quantitative assessment of these interactions crucial for drug discovery.
This compound has demonstrated robust effects on Nurr1 coregulator interactions, showing concentration-dependent displacement of both corepressors and coactivators from the Nurr1 ligand-binding domain [1]. This broad effect on multiple coregulator classes suggests that this compound induces conformational changes in Nurr1 that alter its coregulator binding interface, potentially through stabilization of specific helical arrangements or surface features in the LBD.
Table 1: Reagents and Equipment for Nurr1 Coregulator HTRF Assay
| Component | Specification | Source / Catalog Number |
|---|---|---|
| Nurr1 Protein | Tb³⁺-cryptate labeled Nurr1 LBD | Custom purification and labeling |
| Coregulator Peptides | Fluorescein-labeled coregulator peptides (NCOR1, SMRT, PIASγ, NRIP, NCoA6) | Custom synthesis |
| Antibodies | Anti-GST-Eu cryptate (donor), Anti-His6-d2 (acceptor) | Cisbio Bioassays (#61GSTKLA, #61HISDLA) [5] |
| Assay Plates | OptiPlate-384 white plates | PerkinElmer (#6007290) [5] |
| Detection Instrument | HTRF-compatible microplate reader with TRF detection (e.g., PHERAstar FSX) | BMG LABTECH [3] |
| Buffer Components | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT | Various suppliers |
The coregulator displacement assay employs time-resolved FRET between Tb³⁺-cryptate labeled Nurr1 LBD (donor) and fluorescein-labeled coregulator peptides (acceptor). When coregulator peptides bind to Nurr1, the proximity between donor and acceptor enables FRET, resulting in fluorescence emission at 665 nm upon excitation at 337 nm. Addition of this compound or other test compounds that disrupt this interaction reduces FRET signal, quantified as decreased 665 nm emission relative to the 620 nm reference signal [1].
Graphviz diagram: Coregulator Displacement Assay Workflow
Table 2: Representative this compound Data in Nurr1 Coregulator HTRF Assays
| Coregulator | Coregulator Type | This compound Effect | Potency Range | Maximum Displacement |
|---|---|---|---|---|
| NCOR1 | Corepressor | Displacement | Sub-micromolar | >80% |
| SMRT | Corepressor | Displacement | Sub-micromolar | >80% |
| PIASγ | Corepressor | Displacement | Sub-micromolar | >80% |
| CoREST | Corepressor | Weak Displacement | Not determined | <30% |
| NRIP | Coactivator | Displacement | Sub-micromolar | >80% |
| NCoA6 | Coactivator | Displacement | Sub-micromolar | >80% |
| Lmx1b | Transcription Factor | No Effect | Not applicable | No displacement |
| SRC-1 | Coactivator | No Binding | Not applicable | No binding detected |
Research findings demonstrate that this compound effectively displaces multiple coregulators from Nurr1 with sub-micromolar potency, consistent with its cellular activation EC~50~ of 0.4 µM [1]. Interestingly, the compound affects both corepressors and coactivators, suggesting a mechanism that fundamentally alters the Nurr1 coregulator interaction landscape rather than selectively promoting coactivator binding. The functional consequences of these displacement effects likely involve altered recruitment of chromatin-modifying enzymes and transcriptional machinery to Nurr1-regulated genes.
Nurr1 undergoes dimerization processes that significantly influence its transcriptional activity. The receptor forms both homodimers (Nurr1-Nurr1) and heterodimers with retinoid X receptor alpha (RXRα) [1]. Previous research indicates that heterodimerization with RXR can diminish Nurr1 transcriptional activity, and ligand-induced dissociation of these transcriptionally inactive complexes represents an important activation mechanism [1]. This compound has demonstrated strong effects on Nurr1 dimerization, particularly promoting dissociation of homodimers, with more modest effects on Nurr1-RXR heterodimers [1]. These findings suggest that modulation of dimerization equilibrium may represent a primary mechanism of Nurr1 activation by synthetic ligands.
Table 3: Key Parameters for Nurr1 Dimerization HTRF Assays
| Parameter | Homodimerization Assay | Heterodimerization Assay |
|---|---|---|
| Labeled Proteins | Tb³⁺-cryptate labeled Nurr1 LBD, sGFP-labeled Nurr1 LBD | Tb³⁺-cryptate labeled Nurr1 LBD, sGFP-labeled RXRα LBD |
| Assay Principle | Direct labeling of interacting partners | Direct labeling of interacting partners |
| This compound Effect | Strong dimer dissociation | Moderate dimer dissociation |
| ITC Validation | Markedly enhanced dissociation | Reduced Nurr1-RXR dimerization |
| Cellular Relevance | Potential regulation of Nurr1 transcriptional activity | Dissociation of inactive complexes may activate Nurr1 |
The homodimerization assay employs direct labeling of Nurr1 monomers with complementary HTRF tags. Tb³⁺-cryptate functions as the donor fluorophore, while green fluorescent protein (GFP) variants serve as acceptors. When Nurr1 homodimers form, the proximity between donor and acceptor enables FRET. Compounds like this compound that promote dimer dissociation decrease FRET efficiency, quantified as reduced acceptor emission [1].
Graphviz diagram: Dimerization Assay Principle
HTRF data analysis involves several critical steps to ensure accurate interpretation:
Ratio Calculation: For each well, calculate the fluorescence ratio as: Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) × 10⁴ The multiplication factor simplifies numerical values for convenience [3].
Normalization: Normalize data to percentage of control using the formula: % Activity = [(Ratio~sample~ - Ratio~min~) / (Ratio~max~ - Ratio~min~)] × 100 Where Ratio~max~ represents vehicle control (DMSO) and Ratio~min~ represents unlabeled competitor or other appropriate negative control.
Curve Fitting: Fit normalized data to appropriate nonlinear regression models, typically four-parameter logistic equations, to determine EC~50~, IC~50~, and maximum effect values.
Table 4: Troubleshooting Guide for Nurr1 HTRF Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background Signal | Compound autofluorescence, contaminated reagents, insufficient delay time | Include compound controls, filter reagents, optimize delay time (60-100 µs) |
| Low Signal-to-Noise Ratio | Protein degradation, inefficient labeling, suboptimal protein concentrations | Quality control protein preparations, optimize labeling protocols, titrate protein concentrations |
| Poor Z' Factor | High variability, insufficient assay window | Optimize reagent concentrations, ensure consistent liquid handling, use fresh reagents |
| Plate Edge Effects | Evaporation, temperature gradients | Use proper plate seals, include edge wells as controls, maintain stable temperature |
| Inconsistent Replicates | Protein aggregation, pipetting errors | Centrifuge protein before use, implement liquid handling verification |
The optimized HTRF coregulator and dimerization assays presented here provide robust, sensitive, and reproducible platforms for investigating the molecular mechanisms of This compound-mediated Nurr1 activation. These assays have revealed that this compound exerts its effects through multiple complementary mechanisms, including coregulator displacement and dimer dissociation, with Nurr1 homodimer disruption emerging as a particularly strong effect [1]. The sub-micromolar potency observed in these biochemical assays aligns with cellular Nurr1 activation EC~50~ values, strengthening the target engagement hypothesis.
The HTRF technology platform offers significant advantages for nuclear receptor drug discovery, combining the sensitivity of fluorescence detection with the robustness of time-resolved measurement to minimize compound interference [3] [4]. These features make it particularly valuable for profiling compound series during structure-activity relationship studies and for mechanistic investigations of Nurr1 modulation. The continued application of these assays, complemented by structural biology approaches and cellular models, will facilitate the development of optimized Nurr1-targeted therapeutics for neurodegenerative diseases.
This note outlines the use of ITC to characterize the binding interaction between vidofludimus calcium and the neuroprotective transcription factor Nurr1 (NR4A2), revealing its unique mechanism of action [1] [2].
Nurr1 is a key target for developing therapies for Parkinson's disease, Alzheimer's disease, and multiple sclerosis [1] [2]. While this compound is a known activator of Nurr1, its binding epitope and molecular activation mechanism were not fully understood. The objective of the ITC experiments was to determine the thermodynamic parameters of the this compound-Nurr1 interaction and elucidate the mechanism of Nurr1 activation, particularly its effect on protein dimerization [1].
The following workflow summarizes the key steps in the ITC experiment to study the this compound-Nurr1 interaction:
Sample Preparation
Instrument Setup and Titration
The table below summarizes the critical parameters for the ITC binding experiment as applied in the referenced study.
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Target Molecules | Nurr1 LBD (Macromolecule) & this compound (Ligand) | Direct study of the binding interaction at the relevant protein domain [1]. |
| Key Measurements | Binding Affinity (K~d~), Enthalpy Change (ΔH), Stoichiometry (n), Entropy Change (ΔS) | ITC provides a complete thermodynamic profile in a single experiment [3]. |
| Experimental Focus | Nurr1 homodimer dissociation & Nurr1-RXR heterodimer destabilization | ITC data showed this compound markedly enhanced dissociation of Nurr1 homodimers [1] [2]. |
| Binding Location | Allosteric surface pocket (helices 1, 5, 7, 8) | Identified via mutagenesis and molecular dynamics simulation, not directly by ITC [1] [2]. |
Data Processing
Summary of ITC Findings on this compound-Nurr1
| Parameter | Finding | Biological Interpretation |
|---|---|---|
| Dimer Dissociation | This compound strongly reduced Nurr1 homodimerization and destabilized the Nurr1-RXR heterodimer [1] [2]. | Ligand-induced dimer dissociation is a primary mechanism for Nurr1 activation [1]. |
| Binding Affinity | Sub-micromolar binding affinity to the Nurr1 LBD [1] [2]. | Correlates with the sub-micromolar cellular potency (EC~50~ 0.4 µM) of this compound [1]. |
| Mechanistic Insight | Coregulator displacement occurred with lower potency than dimer dissociation [1]. | Suggests coregulator displacement may be a secondary effect of the primary mechanism—altered dimerization [1]. |
The insights from the ITC studies were part of a larger effort to understand and target Nurr1. The following table summarizes key related information about this compound.
| Aspect | Summary |
|---|---|
| Clinical Relevance | This compound calcium has shown efficacy in Phase 2 trials for relapsing-remitting and progressive multiple sclerosis, with a favorable safety profile [4] [5] [6]. |
| Primary Mechanism | Functions as a highly selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of activated immune cells [6]. |
| Novel Neuroprotective Mechanism | Nurr1 agonism by this compound represents a separate, potentially neuroprotective mechanism, thought to contribute to its positive effects on disability improvement in progressive MS [4]. |
The ITC data provided critical validation of the direct interaction between this compound and Nurr1, helping to establish a solid mechanistic foundation for its continued development as a potential treatment for neurodegenerative diseases [1] [2] [4].
This compound calcium (IMU-838) represents a next-generation small molecule therapeutic with demonstrated efficacy across multiple disease domains through its unique polypharmacology. As a dihydroorotate dehydrogenase (DHODH) inhibitor, this compound exhibits 2.6 times greater potency against human DHODH compared to the reference compound teriflunomide, effectively suppressing T-lymphocyte proliferation and pro-inflammatory cytokine secretion including IL-17 and IFN-γ [1]. This immunomodulatory profile underpins its clinical development for relapsing-remitting multiple sclerosis (RRMS), where it has demonstrated a favorable pharmacokinetic profile with a serum half-life of approximately 30 hours, enabling once-daily dosing and quick steady-state attainment within 5 days [1]. Beyond its primary DHODH inhibition, recent research has identified this compound as a direct ligand and activator of the neuroprotective transcription factor Nurr1 (NR4A2), with sub-micromolar binding affinity (EC~50~ = 0.4 µM) and efficient agonism (310% activation) [2]. This dual mechanism of action positions this compound as a promising candidate for neurodegenerative disorders including Parkinson's disease and Alzheimer's disease, while its broad-spectrum antiviral activity against SARS-CoV-2, hepatitis E virus (HEV), and influenza A virus further expands its therapeutic utility [3] [4] [5].
Table 1: Key Facts and Quantitative Data for this compound
| Parameter | Value | Context/Measurement |
|---|---|---|
| DHODH Inhibition (Human) | 2.6x more potent than teriflunomide | Inhibition of DHO oxidation [1] |
| Nurr1 Activation EC~50~ | 0.4 µM | Cellular reporter gene assay [2] |
| Nurr1 Binding Affinity | Sub-micromolar | Direct binding to LBD [2] |
| Serum Half-Life | ~30 hours | Phase 1 clinical trial [1] |
| Antiviral Activity (SARS-CoV-2) | IC~50~ = 3.60 ± 0.67 µM | Compound 11 derivative [4] |
| Time to Steady State | 5 days | Phase 1 multiple ascending dose trial [1] |
The structural basis of this compound interactions with its targets provides the foundation for structure-based virtual screening (SBVS) approaches. For DHODH, the crystal structure with teriflunomide (PDB ID: 1D3H) serves as a validated template for molecular docking and scaffold optimization, with the flavin mononucleotide (FMN) binding site and ubiquinone channel representing key interaction regions [4]. Recent investigations into this compound-Nurr1 interactions have revealed that the compound binds to an allosteric surface pocket lined by helices 1, 5, 7, and 8 of the Nurr1 ligand-binding domain (LBD), rather than the canonical binding pocket occupied by covalent ligands [2]. This allosteric binding induces Nurr1 homodimer dissociation and coregulator displacement, mechanisms that activate the neuroprotective transcription factor. Molecular dynamics simulations have further elucidated that this compound forms stable hydrogen bonds with GLN47 and ARG136 residues within the DHODH active site, interactions critical for binding stability and inhibitory potency [4]. These structural insights enable rational design of improved derivatives through computational approaches that optimize interactions with key residues in both target proteins.
Structure-based virtual screening (SBVS) has emerged as a powerful computational approach for identifying novel therapeutic compounds by leveraging the three-dimensional structural information of biological targets. The fundamental workflow involves computational docking of small molecules from virtual chemical libraries into target binding sites, followed by scoring and ranking based on predicted binding affinities [6]. Recent advances have integrated artificial intelligence and machine learning with conventional docking methods to enhance accuracy and efficiency, enabling the screening of ultra-large chemical libraries containing billions of compounds within practical timeframes [7] [8]. The success of SBVS critically depends on multiple factors, including the accuracy of binding pose prediction, consideration of target flexibility, proper handling of environmental factors such as metal ions and water molecules, and the chemical quality and diversity of the screening library [6]. For this compound-inspired discovery, SBVS can be applied to either identify novel chemotypes with similar polypharmacology or optimize the this compound scaffold for enhanced potency and selectivity against specific targets like DHODH or Nurr1.
The following diagram illustrates the comprehensive virtual screening workflow that integrates multiple computational approaches for this compound-based drug discovery:
Diagram 1: Comprehensive workflow for structure-based virtual screening applied to this compound-inspired drug discovery, integrating computational and experimental validation stages.
The initial chemical library quality and composition profoundly impact virtual screening outcomes. For DHODH inhibitor screening, researchers have successfully utilized commercial databases such as ChemDiv and TargetMol, which collectively provide access to over 1.6 million purchasable compounds [4]. To enhance screening efficiency, it is recommended to apply pre-docking filters to remove undesirable compounds and select relevant chemotypes. Effective filtering strategies include:
For Nurr1-targeted screening, the identification of the allosteric binding pocket (site 4) lined by helices 1, 5, 7, and 8 enables the development of structure-based pharmacophore models that capture key interactions with residues such as I500 and H372 [2]. These models can dramatically reduce the virtual screening library size while enriching for compounds with a higher probability of binding. In practice, such focused library design has successfully reduced screening sets from millions to tens of thousands of compounds while maintaining hit identification capability [6].
Molecular docking serves as the computational cornerstone of structure-based virtual screening, requiring careful protocol validation to ensure predictive accuracy. The recommended workflow begins with docking validation using known crystal structures, such as re-docking teriflunomide into the DHODH active site (PDB: 1D3H), where a successful protocol should reproduce the native binding pose with a root-mean-square deviation (RMSD) below 1.0 Å (exemplary performance: 0.384 Å RMSD) [4]. For virtual screening at scale, implement a two-tier docking approach:
Critical parameters for DHODH and Nurr1 docking include:
For Nurr1 specifically, docking should focus on the allosteric surface pocket rather than the canonical binding site, with particular attention to residues I500 and H372 which have been experimentally validated as critical for this compound binding [2]. Performance benchmarks on standard datasets (e.g., CASF-2016, DUD) show that state-of-the-art docking protocols like RosettaVS can achieve top-1% enrichment factors of 16.72, significantly outperforming many conventional methods [8].
Table 2: Virtual Screening Performance Metrics for State-of-the-Art Methods
| Method/Platform | Docking Power (RMSD ≤ 2.0 Å) | Screening Power (EF~1%~) | Key Advantages |
|---|---|---|---|
| RosettaVS | 85% | 16.72 | Modeling of receptor flexibility, combined enthalpy/entropy scoring [8] |
| Schrödinger Glide | 82% | 11.9 | Robust performance across diverse target classes [6] |
| AutoDock Vina | 78% | 9.5 | Speed, accessibility, ease of use [8] |
| Deep Learning Models | 65% | Varies | Ultra-high speed, no explicit sampling required [8] |
Following initial docking, molecular dynamics (MD) simulations provide critical insights into binding stability and mechanism. For this compound-derived compounds, perform 100 ns MD simulations in explicit solvent using systems prepared with:
During production simulations, monitor ligand-protein RMSD to confirm binding pose stability and calculate binding free energies using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. For compounds showing promising binding, further refinement with QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can provide electronic-level insights into key interactions, such as the hydrogen bonds with GLN47 and ARG136 identified for potent DHODH inhibitors [4]. Alanine scanning mutagenesis combined with MD simulations can validate the contribution of specific residues to binding affinity, as demonstrated for GLN47 and ARG136 in DHODH [4].
Experimental validation of computational predictions is essential to confirm compound activity and mechanism of action. For DHODH inhibitors, begin with enzyme inhibition assays using recombinant human DHODH:
For direct binding confirmation, surface plasmon resonance (SPR) provides quantitative affinity measurements:
For Nurr1-targeted compounds, implement coregulator displacement assays using homogenous time-resolved fluorescence (HTRF):
Cellular assays determine compound efficacy in physiologically relevant systems and assess therapeutic potential. For DHODH inhibitors, implement the following standardized protocols:
T-cell proliferation assay:
Cytokine profiling:
For broad-spectrum antiviral assessment:
Viral replication inhibition:
Cytotoxicity counter-screening:
Recent applications of this integrated computational-experimental approach have identified novel this compound-derived compounds with significantly improved antiviral potency, such as compound 11 exhibiting IC~50~ values of 0.85 ± 0.05 µM against influenza A (H1N1) and 3.60 ± 0.67 µM against SARS-CoV-2, representing a substantial improvement over reference DHODH inhibitors [4].
Vidofludimus calcium (IMU-838) is an orally available small molecule inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) with additional nuclear receptor related 1 (Nurr1) activation properties. It is currently in clinical development for multiple chronic inflammatory and autoimmune diseases including multiple sclerosis, ulcerative colitis, and rheumatoid arthritis [1] [2]. The pharmacokinetic profile of this compound demonstrates dose-proportional exposure across a clinical dose range of 10-50 mg, with a geometric mean plasma half-life of approximately 30 hours at steady state, supporting once-daily dosing regimens [3]. Robust bioanalytical methods for quantifying this compound plasma concentrations are essential for dose selection, exposure-response characterization, and therapeutic drug monitoring in clinical development.
Standardized protocols for sample collection and processing are critical for generating reliable plasma concentration data:
Optimal sampling strategies for pharmacokinetic studies include:
The reference method for this compound quantification uses a validated direct liquid chromatography tandem mass spectrometry approach [4]. This technique provides the necessary sensitivity, specificity, and throughput required for clinical trial sample analysis.
Table: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification | Purpose |
|---|---|---|
| Chromatography | Reverse-phase C18 column (e.g., 2.1×50 mm, 1.8-2.7 μm) | Separation |
| Mobile Phase A | 0.1% Formic acid in water | Aqueous component |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Organic component |
| Gradient | 5-95% B over 3-5 minutes | Elution |
| Flow Rate | 0.3-0.6 mL/min | Column optimization |
| Injection Volume | 5-20 μL | Sensitivity |
| Mass Spectrometer | Triple quadrupole with ESI source | Detection |
| Ionization Mode | Negative or positive ESI | Ionization efficiency |
| MRM Transition | m/z 355.1 → specific product ion | Selectivity |
Bioanalytical methods should be validated according to regulatory guidelines assessing:
Table: Mean Pharmacokinetic Parameters of this compound from Clinical Studies [3]
| Parameter | 10 mg Single Dose | 30 mg Single Dose | 45 mg Multiple Dose | 50 mg Multiple Dose |
|---|---|---|---|---|
| Cₘₐₓ (ng/mL) | Data not reported | Data not reported | Data not reported | Data not reported |
| Tₘₐₓ (h) | Data not reported | Data not reported | Data not reported | Data not reported |
| AUCₜ (h·ng/mL) | Data not reported | Data not reported | Data not reported | Data not reported |
| t₁/₂ (h) | ~30 | ~30 | ~30 | ~30 |
| Accumulation Ratio | - | - | ~2 | ~2 |
| Time to Steady State | - | - | 6-8 days | 6-8 days |
The following diagram illustrates the complete workflow from sample collection to data analysis:
Therapeutic drug monitoring of this compound has established several key exposure-response relationships:
Table: Common LC-MS/MS Issues and Resolution Strategies
| Issue | Potential Causes | Resolution Approaches |
|---|---|---|
| Low Sensitivity | Source contamination, MS calibration drift, matrix effects | Clean ion source, recalibrate MS, optimize source parameters, modify extraction |
| Poor Chromatography | Column degradation, mobile phase issues, inadequate gradient | Replace column, prepare fresh mobile phases, adjust gradient |
| Irreproducible Retention | Temperature fluctuations, mobile phase inconsistency, column failure | Use column heater, ensure mobile phase consistency, replace column |
| High Background | Contaminated solvents, system carryover, matrix interference | Use HPLC-grade solvents, implement wash steps, improve sample cleanup |
The validated LC-MS/MS method for quantifying this compound plasma concentrations provides robust, sensitive, and specific measurement of drug exposure in clinical samples. Adherence to the standardized protocols for sample collection, processing, and analysis ensures generation of high-quality pharmacokinetic data essential for dose selection and therapeutic optimization across multiple autoimmune indications. The dose-proportional pharmacokinetics and favorable half-life of this compound support its continued clinical development with therapeutic drug monitoring playing a crucial role in establishing optimal dosing regimens for diverse patient populations.
The following protocol is adapted from a validated method for the simultaneous quantification of ten antimicrobials in human plasma [1]. This method has been demonstrated to be fit for purpose in a therapeutic drug monitoring (TDM) context, which shares similar requirements for precision, accuracy, and sensitivity with pharmacokinetic studies for drug development.
A simple protein precipitation method is recommended for sample cleanup [1].
Efficient chromatographic separation is critical to minimize ion suppression/enhancement and reduce background noise [1] [2].
For quantitative analysis of small molecules in complex biological samples, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the preferred technique due to its high sensitivity and specificity [2]. The specific transitions for this compound must be determined experimentally, as they are not listed in the search results.
The following diagram illustrates the logical workflow of the LC-MS/MS quantification process:
Quantification is performed using the internal standard method to correct for losses during sample preparation and variations in instrument response [2] [3].
Before applying the method to study samples, it must be rigorously validated. The table below outlines key parameters and target acceptance criteria based on regulatory guidelines and scientific literature [1].
| Validation Parameter | Description & Target Criteria |
|---|---|
| Linearity & Range | A linear range covering expected plasma concentrations (e.g., 1-500 ng/mL). Coefficient of determination (r²) should be >0.99. |
| Precision | Intra-day and inter-day precision (expressed as %CV) should be <15% (<20% at LLOQ). |
| Accuracy | Measured concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest calibrator with precision <20% CV and accuracy ±20%. Signal-to-noise ratio should be >5. |
| Selectivity & Specificity | No significant interference from endogenous plasma components at the retention times of the analyte and IS. |
| Matrix Effect & Recovery | Consistent matrix effects for the analyte and IS, with an IS-normalized matrix factor close to 1. |
| Stability | Demonstrate analyte stability in plasma and processed samples under various conditions (e.g., room temperature, frozen, in autosampler). |
The primary limitation is the lack of publicly available, this compound-specific mass spectrometric parameters (e.g., precursor/product ions, optimal collision energies). Future work should focus on:
I hope this detailed protocol provides a solid foundation for your research. Should you require clarification on any of the steps, please feel free to ask.
The following tables summarize the design and key outcomes of major clinical trials for vidofludimus calcium. No trials investigating its use in combination with other disease-modifying therapies were identified in the search results.
Table 1: Overview of Key Clinical Trials of this compound Calcium in Multiple Sclerosis
| Trial Name | Phase | Patient Population | Study Design & Duration | Primary Endpoint(s) | Key Efficacy Findings |
|---|
| EMPhASIS [1] [2] | 2 | Relapsing-Remitting MS (RRMS) [1] | - Randomized, placebo-controlled, double-blind.
Table 2: Detailed Experimental Protocol and Safety Profile from Clinical Trials
| Aspect | Protocol Details |
|---|---|
| Recommended Dosage | 45 mg orally, once daily (used in CALLIPER trial for PMS) [3] [4]. 30 mg orally, once daily established as the lowest efficacious dose (from EMPhASIS trial for RRMS) and is the dose used in the phase 3 ENSURE program [4] [1]. |
| Key Inclusion Criteria (Generalized) | - RRMS: Diagnosis per McDonald criteria, ≥1 gadolinium-enhancing (Gd+) brain lesion, recent relapse activity [1].
This compound calcium has a dual mechanism of action that underpins its potential as a neuroprotective and anti-inflammatory agent, particularly relevant for progressive forms of MS [3] [4].
The diagram below illustrates how these two mechanisms are believed to contribute to its therapeutic effects.
The consistent trends in reducing disability progression and promoting improvement in progressive MS, especially in patients without ongoing focal inflammation (as indicated by a lack of Gd+ lesions), support the hypothesis that this compound calcium's neuroprotective mechanism may address a key unmet need in MS treatment [3] [5].
As the search results do not provide existing protocols for this compound calcium combination therapy, the following suggestions may help in designing such research:
| Trial / Evidence | Patient Population | Intervention & Design | Findings Related to Corticosteroid Use |
|---|
| CALDOSE-1 (Phase 2) [1] [2] | Moderate-to-severe UC (n=263) | 10-week induction, then 50-week maintenance; VidoCa (10, 30, 45 mg) vs. Placebo; corticosteroid tapering initiated in maintenance phase [1]. | • Induction: No significant diff. in clinical remission vs. placebo in overall population (interaction with corticosteroids suggested) [2]. • Maintenance: Dose-dependent increases in steroid-free clinical remission and endoscopic healing at Week 50 [1]. | | ENTRANCE (Open-label) [1] | Corticosteroid-dependent IBD | Open-label study with vidofludimus [1]. | ~50% of patients completely weaned off corticosteroids during induction; ~33% substantially reduced corticosteroid dose [1]. |
For researchers aiming to evaluate the steroid-sparing effect of this compound in preclinical or clinical settings, the following workflow outlines key experimental phases and assessment parameters.
This compound calcium (IMU-838) is an oral, selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway [3] [4]. The diagram below illustrates how its mechanism differs from corticosteroids, providing a rationale for combination and steroid-sparing effects.
Vidofludimus calcium (IMU-838) is an oral, investigational small molecule therapy that inhibits the enzyme dihydroorotate dehydrogenase (DHODH) and also acts as an activator of the nuclear receptor-related 1 (Nurr1) protein [1] [2] [3]. Its development for moderate-to-severe UC focuses on achieving clinical remission and endoscopic healing, with a particularly promising profile in patients not requiring chronic concomitant corticosteroids [4] [5].
The key evidence comes from the phase 2b CALDOSE-1 trial (NCT03341962), which included a 10-week induction phase and a 50-week maintenance phase [4] [5]. The data below summarizes the endoscopic healing rates observed during the maintenance phase.
Table 1: Endoscopic Healing and Clinical Remission at Week 50 (Maintenance Phase) [5]
| Treatment Group | Endoscopic Healing Rate | Clinical Remission Rate | Steroid-Free Clinical Remission Rate |
|---|---|---|---|
| Placebo | 35.3% (6/17 patients) | 27.8% (5/18 patients) | 27.8% (5/18 patients) |
| This compound Calcium 10 mg | 53.6% (15/28 patients) | 42.3% (11/26 patients) | 38.5% (10/26 patients) |
| This compound Calcium 30 mg | 73.1% (19/26 patients) | 61.5% (16/26 patients) | 61.5% (16/26 patients) |
The data demonstrates a clear dose-linear increase in endoscopic healing. An exploratory statistical analysis confirmed that the 30 mg dose provided a 37.8% absolute improvement over placebo, which was statistically significant (p=0.0259) [5]. This dose also showed statistical superiority for clinical remission (p=0.0358) [5].
A critical finding was that the efficacy of this compound calcium was most evident in patients who were not on chronic concomitant corticosteroids [4] [5]. During the maintenance phase, where corticosteroids were mandated to be tapered, the drug's robust performance in achieving endoscopic healing and clinical remission was clearly demonstrated [5] [3].
The following workflow outlines the endoscopic assessment procedures used in the CALDOSE-1 trial.
Endoscopic Assessment Workflow in CALDOSE-1 Trial
The CALDOSE-1 trial was a multicenter, randomized, double-blind, placebo-controlled study [4] [5]. Key methodological details are as follows:
This compound calcium exerts its effects through a dual mechanism of action, which is believed to contribute to both its anti-inflammatory effects in the gut and its potential for endoscopic healing.
Table 2: Dual Mechanism of Action of this compound Calcium
| Mechanism | Target | Primary Biological Effect | Potential Outcome in UC |
|---|---|---|---|
| DHODH Inhibition | Dihydroorotate dehydrogenase enzyme [7] | Inhibits de novo pyrimidine synthesis, reducing proliferation of activated T and B lymphocytes [3] [6] | Reduces focal inflammation and immune cell attack on the intestinal mucosa. |
| Nurr1 Activation | Nuclear receptor-related 1 (Nurr1) protein [1] [2] | Modulates transcriptional pathways associated with neuroprotection and resolution of inflammation [1] [3]. | Promotes repair of the intestinal epithelium and restoration of barrier function. |
The following diagram illustrates how these mechanisms interact to potentially lead to endoscopic healing.
Proposed Pathway to Endoscopic Healing
The data from the phase 2 CALDOSE-1 trial provides compelling evidence for the efficacy of this compound calcium in promoting endoscopic healing in patients with moderate-to-severe Ulcerative Colitis. The robust trial design, featuring central blinded endoscopy reading and a corticosteroid-free maintenance period, underscores the reliability of these findings. The dose-dependent, statistically significant improvement in endoscopic healing, coupled with its well-tolerated safety profile, positions this compound calcium as a promising oral therapeutic candidate for UC.
Neurofilament Light Chain (NfL) has emerged as a promising biomarker for neurological diseases, particularly in multiple sclerosis (MS). As a structural component of axons, NfL is released into cerebrospinal fluid (CSF) and blood following neuro-axonal damage, providing a sensitive measure of neuronal injury that correlates with disease activity and treatment response in MS patients [1]. The significance of NfL stems from its neuron-specific expression and release upon axonal damage, making it a reliable indicator of ongoing neurodegeneration that can be quantified through minimally invasive blood tests [2]. This represents a substantial advancement over traditional methods that relied on invasive lumbar punctures or delayed clinical observations.
In the context of MS drug development, NfL serves as a dynamic biomarker that can detect treatment effects earlier than conventional clinical endpoints. The development of highly sensitive immunometric assays has enabled reliable quantification of NfL in blood, facilitating non-invasive monitoring of neuroaxonal injury in clinical trials [1]. For investigational therapies like vidofludimus calcium, NfL provides a pharmacodynamic biomarker that can demonstrate biological activity, inform dose selection, and potentially serve as supporting evidence for mechanism of action [3]. This application is particularly valuable in progressive forms of MS where clinical progression may be slow and measured in years, while NfL changes can be detected within weeks to months of treatment initiation.
This compound calcium (IMU-838) is a small molecule investigational drug with a multimodal mechanism that targets multiple drivers of neurodegeneration and inflammation in MS. Its unique value proposition lies in combining direct neuroprotective, anti-inflammatory, and anti-viral effects within a single therapeutic agent [4]. This comprehensive approach is particularly relevant to the MS pathophysiology, which involves complex interactions between inflammatory processes, viral triggers (notably Epstein-Barr virus), and progressive neurodegenerative mechanisms.
The drug's mechanism involves two primary pathways that collectively address the multifaceted nature of MS:
Direct Neuroprotective Effects: this compound calcium potently activates the neuroprotective transcription factor Nurr1, which is involved in protection of relevant neurons from cell death [4]. Nurr1 activation mediates neuroprotection through multiple mechanisms: in microglia and astrocytes, it reduces pro-inflammatory cytokines and blocks production of direct neurotoxic agents like reactive oxygen species and nitric oxide. Enhanced Nurr1 activity in neurons mediates neuronal survival and differentiation, as well as improved neurotransmission. This pathway represents a first-in-class mechanism that may halt neurodegeneration and disability progression in MS patients.
Anti-inflammatory and Anti-viral Effects: this compound calcium is a known inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the metabolism of overactive immune cells and virus-infected cells [4]. By inhibiting DHODH—a key enzyme of pyrimidine de novo biosynthesis—highly metabolically active T and B immune cells experience metabolic stress, which leads to modulation of their activity and function. This selective targeting spares normal immune cells, potentially resulting in a favorable safety profile. Additionally, DHODH inhibition provides broad-spectrum anti-viral activity, including potent anti-Epstein-Barr virus effects that may suppress EBV-related T-cell activity—particularly relevant given the established link between EBV and MS pathogenesis.
The following diagram illustrates the multimodal mechanism of action of this compound calcium and its relationship to NfL reduction:
Figure 1: Multimodal Mechanism of this compound Calcium and Relationship to NfL Reduction
This comprehensive mechanism of action positions this compound calcium uniquely in the MS therapeutic landscape. While most current therapies primarily target inflammatory components, this compound calcium addresses both inflammatory drivers and neurodegenerative consequences, potentially providing benefits for both relapse-associated worsening and progression independent of relapse activity (PIRA) [4]. The impact on NfL levels serves as a key biomarker bridging these mechanisms, providing quantifiable evidence of neuroprotective efficacy that correlates with clinical outcomes.
The impact of this compound calcium on neurofilament light chain levels has been evaluated across multiple clinical trials in different MS populations. The most compelling evidence comes from the phase 2 EMPHASIS trial in relapsing-remitting MS (RRMS) and the phase 2 CALLIPER trial in progressive MS (PMS), with additional data expected from ongoing phase 3 ENSURE trials. The consistent reduction in NfL across these studies provides robust evidence of biological activity relevant to neuroaxonal protection.
Table 1: this compound Calcium Effects on NfL in Clinical Trials
| Trial | Population | Dose Groups | NfL Change at Week 6 | NfL Change at Week 24 | Key Findings |
|---|---|---|---|---|---|
| EMPHASIS (Phase 2) [5] | Relapsing-Remitting MS (n=268) | Pooled 30 mg & 45 mg | -3% from baseline | -19% from baseline | Robust benefit on MRI activity; early NfL reduction |
| Placebo | +2.5% from baseline | +7% from baseline | Placebo group showed NfL increase | ||
| EMPHASIS (Activity-Free Population) [5] | RRMS without active inflammation | This compound calcium | -3% to -9% from baseline | -18% from baseline | Effect maintained in non-active patients |
| Placebo | Not reported | -13.5% from baseline | Smaller reduction than treatment group | ||
| CALLIPER (Phase 2) [4] | Progressive MS (n=467) | 45 mg daily | Statistically significant reduction | Data expected April 2025 | Positive interim analysis for NfL reduction |
| ENSURE (Phase 3) [4] | Relapsing MS (n=2,221) | 30 mg daily | Ongoing trial | Top-line data expected end of 2026 | Positive futility analysis completed |
The clinical evidence demonstrates several important aspects of this compound calcium's effect on NfL. First, the early reduction in NfL levels observed as early as week 6 suggests a rapid biological effect that precedes conventional clinical measures [5]. This early signal is particularly valuable in clinical trial design, potentially enabling earlier go/no-go decisions. Second, the dose-dependent response observed in the EMPHASIS trial, with similar effects for the 30 mg and 45 mg doses, informed dose selection for the phase 3 program (30 mg daily) [4].
Perhaps most notably, the persisting NfL reduction observed in the activity-free population (patients without evidence of active inflammation) suggests that this compound calcium may have biologically relevant effects beyond its focal anti-inflammatory properties [5]. This is particularly significant for progressive MS forms, where neurodegeneration may occur independently of overt inflammation. The magnitude of NfL reduction (-18% to -19% at week 24) compares favorably with other MS therapies and provides strong support for the proposed neuroprotective mechanism mediated through Nurr1 activation.
Proper sample collection and processing are critical for reliable NfL measurement. The following protocol outlines standardized procedures for blood collection, processing, and storage optimized for NfL analysis:
Blood Collection: Collect venous blood using standard venipuncture techniques. For serum samples, use serum separator tubes; for plasma, use EDTA tubes (preferred for NfL stability). Process samples within 2 hours of collection to prevent degradation [6]. Invert tubes gently 5-10 times to ensure proper mixing with anticoagulants without causing hemolysis.
Centrifugation Protocol: Centrifuge samples at 2000-2500 × g for 10 minutes at room temperature. Carefully transfer the supernatant (serum or plasma) to sterile cryovials without disturbing the buffy coat or red blood cell layer. For platelet-poor plasma, consider a second centrifugation step at 2500 × g for 10 minutes [6] [7].
Aliquoting and Storage: Aliquot samples into pre-labeled cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C in monitored freezers. Avoid frost-free freezers that undergo temperature cycling. Document freeze-thaw history for each aliquot, as NfL stability decreases with multiple cycles [6].
Quality Control Measures: Include hemolysis assessment for each sample, as hemoglobin interference can affect certain assays. Document sample collection-to-processing times and any deviations from protocol. Consider implementing sample quality metrics based on established laboratory standards for neurodegenerative biomarker research.
Several analytical platforms are available for NfL quantification, each with specific performance characteristics. The selection of an appropriate method depends on required sensitivity, sample volume, throughput needs, and available instrumentation.
Table 2: Comparison of NfL Quantification Methods
| Platform/Assay | Technology | Analytical Range | Limit of Detection | Precision (%CV) | Sample Volume | Key Applications |
|---|
| Simoa HD-X Analyzer [1] | Digital ELISA | 0.5-500 pg/mL | 0.085 pg/mL | Intra-assay: <4.63% Inter-assay: <8.46% | 25-100 µL | Clinical trials, low-concentration detection | | Lumipulse G1200 [1] | CLIA | 5.5-5000 pg/mL | 3 pg/mL | Intra-assay: <3.25% Inter-assay: <5.50% | 50-200 µL | Clinical laboratories, high-throughput | | Cobas e801 [1] | ECLIA | 0.168-1000 pg/mL | 0.140 pg/mL | Intra-assay: <5.2% Inter-assay: <7.2% | 50-150 µL | Routine clinical use, automated | | Atellica IM Analyzer [1] | CLIA | 2.5-3000 pg/mL | 1.3 pg/mL | Intra-assay: <6.4% Inter-assay: <12.4% | 45-150 µL | Clinical diagnostics | | NF-Light ELISA [6] | ELISA | Not specified | 0.4 pg/mL | Intra-assay: <6.6% Inter-assay: <10% | 100-200 µL | Research laboratories |
The experimental workflow for NfL analysis involves several critical steps from sample preparation to data interpretation, as illustrated below:
Figure 2: Experimental Workflow for NfL Sample Analysis
Robust quality control procedures are essential for reliable NfL measurement across longitudinal studies and multi-center trials:
Assay Validation: Perform full validation of NfL assays according to FDA Bioanalytical Method Validation guidelines, including precision, accuracy, linearity, and stability assessments. Establish assay performance characteristics in the specific matrix (serum or plasma) used in the study [1].
Inter-laboratory Standardization: Implement harmonization procedures when multiple sites are involved. Use common reference standards and control materials across sites. Conduct cross-validation studies between laboratories to minimize inter-site variability [1].
Longitudinal Quality Monitoring: Include quality control pools (low, medium, high NfL concentrations) in each assay run. Monitor performance using Levey-Jennings charts with established Westgard rules. Establish acceptance criteria for batch-to-batch variation (<15% CV is generally acceptable) [6].
Sample Exclusion Criteria: Predefine criteria for sample exclusion based on hemolysis index (>50 mg/dL hemoglobin), lipemia, or improper processing. Document all exclusions and their potential impact on study outcomes.
Interpretation of NfL data requires consideration of several biological and technical factors that influence measured concentrations:
Age Adjustment: NfL levels exhibit a strong positive correlation with age in healthy individuals. Implement age-adjusted Z-scores or establish decade-specific reference ranges rather than using a single cutoff value. For clinical trials, stratification by age during randomization helps control for this confounding factor [1].
Renal Function: Impaired kidney function can elevate NfL levels due to reduced clearance. Assess renal function (eGFR) in study participants and consider exclusion criteria or statistical adjustment for significant renal impairment [1].
Body Mass Index: Higher BMI is associated with lower NfL levels, potentially due to dilution effects or metabolic factors. Document BMI and consider as a covariate in statistical models [1].
Comorbidities: Neurological comorbidities, recent trauma, or cerebrovascular events can elevate NfL. Implement careful medical history screening and exclusion criteria for conditions that might confound NfL interpretation.
Appropriate statistical planning enhances the utility of NfL as a biomarker in this compound calcium clinical trials:
Longitudinal Analysis: Use mixed-effects models for repeated measures rather than analyzing individual timepoints separately. This approach accommodates missing data and variable timing of assessments while modeling individual trajectories of NfL change [5].
Dose-Response Relationships: Implement EMAX models or other nonlinear regression approaches to characterize dose-response relationships. This is particularly relevant for phase 2 dose-finding studies that inform phase 3 dose selection [4].
Correlation with Clinical Endpoints: Pre-specified analyses of correlation between NfL reduction and clinical endpoints (e.g., EDSS, relapse rate, MRI parameters) provide supportive evidence of validity. Use multivariable models to adjust for potential confounders in these analyses [8].
Handling Below Detection Limits: Establish a priori strategies for values below the limit of quantification (e.g., imputation using LOD/√2) to maintain statistical power while acknowledging analytical limitations.
The integration of NfL biomarkers into MS drug development programs follows a logical progression across development phases, with specific applications at each stage:
Phase 1 Studies: In first-in-human studies, include NfL as an exploratory biomarker to assess potential CNS effects and inform dose selection for later-phase trials. While healthy volunteers have stable, low NfL levels, marked elevations could signal unexpected neurotoxicity [3].
Phase 2 Proof-of-Concept: Implement NfL as a primary pharmacodynamic biomarker to demonstrate biological activity and establish proof-of-concept. The early NfL reduction observed in the EMPHASIS trial exemplifies this application, providing evidence of neuroprotective effects within 24 weeks [5].
Phase 3 Confirmatory Trials: Include NfL as a secondary endpoint to support the primary clinical outcome. Pre-specified analyses demonstrating correlation between NfL reduction and clinical benefit strengthen the evidence package for regulatory submissions [4].
Progressive MS Trials: In progressive MS populations, where clinical endpoints may require extended observation periods, NfL serves as a sensitive early biomarker of treatment response. The CALLIPER trial in progressive MS utilizes this approach to detect biological activity potentially preceding clinical changes [4].
The successful use of NfL as a surrogate endpoint in the accelerated approval of tofersen for SOD1-ALS establishes an important precedent for its application in neurodegenerative diseases [3]. For this compound calcium, the accumulating evidence from multiple trials positions NfL as a central biomarker in the overall development strategy, potentially supporting future regulatory submissions.
The comprehensive biomarker data for this compound calcium demonstrates a consistent pattern of NfL reduction across multiple clinical trials in different MS populations. This reproducible effect, observed as early as 6 weeks and sustained through 24 weeks of treatment, provides compelling evidence of biological activity relevant to neuroaxonal protection. The multimodal mechanism of action—combining Nurr1-mediated neuroprotection with DHODH-mediated immunomodulation and antiviral effects—represents a novel approach in MS therapeutics that is particularly relevant for addressing both inflammatory and neurodegenerative components of the disease.
Future applications of NfL in the this compound calcium development program will benefit from several advancing areas of biomarker science. The standardization of age-adjusted reference ranges and establishment of clinically meaningful change thresholds will enhance interpretability of individual patient data. Technological advances in mass spectrometry-based methods may provide orthogonal validation of immunoassay results [1]. Additionally, the combination of NfL with other emerging biomarkers, such as glial fibrillary acidic protein (GFAP), may improve diagnostic and prognostic accuracy for specific aspects of MS pathology [1].
For drug development professionals implementing NfL biomarkers in clinical trials, the methodological considerations outlined in this document provide a framework for generating high-quality, interpretable data. As the field moves toward increased use of biomarkers in regulatory decision-making, standardized approaches to NfL measurement and interpretation will be essential for cross-trial comparisons and meta-analyses. The ongoing phase 3 ENSURE program for this compound calcium, with final data expected in 2026, will provide additional evidence regarding the relationship between NfL reduction and clinical outcomes in relapsing MS [4].
The table below summarizes the essential information on hematuria occurrence and the established safety profile of vidofludimus across clinical trials.
| Aspect | Details from Clinical Evidence |
|---|---|
| Occurrence & Dose Relationship | Historically observed at high doses (≥70 mg daily of the free acid form). Not a common finding at current clinical doses (30-45 mg) [1]. |
| Postulated Mechanism | Dose-related; potentially linked to urinary crystallization of uric acid in acidic urine at very high exposure levels [1]. |
| Current Clinical Safety Profile | In recent Phase 2/3 trials (e.g., for RRMS, PMS, COVID-19), this compound was generally safe and well-tolerated. Common AEs included hair thinning, fatigue, rash, and cystitis (UTI). No new safety signals for hematuria were reported [2] [3] [4]. |
| Monitoring & Detection | In a PSC pilot study, patients self-administered urine dipstick tests every other day for the first two weeks [5]. |
For your research protocols, you can adapt the monitoring strategy employed in the primary sclerosing cholangitis (PSC) pilot study [5]. This approach provides a practical framework for early detection.
Methodology Details:
Q1: At what dose level was hematuria historically observed, and is it a concern at the current clinical doses?
Q2: What is the postulated mechanism for this compound-induced hematuria?
Q3: What steps should I take if hematuria is detected in a study subject?
The table below summarizes the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials, illustrating the safety profile of vidofludimus calcium in different patient populations.
Adverse Event Incidence in Clinical Trials
| Adverse Event | Placebo | This compound Calcium (Any Dose) | This compound Calcium (45 mg) | Study Reference |
|---|---|---|---|---|
| Any TEAE | 43% [1] | 37% [1] | 69.4% [2] | Phase 2 EMPhASIS (RRMS), Phase 2 CALLIPER (PMS) |
| Serious AEs | Information missing | 1.6% [1] | 8.1% [2] | Phase 2 EMPhASIS (RRMS), Phase 2 CALLIPER (PMS) |
| Liver Enzyme Elevations | Comparable to placebo [1] | Comparable to placebo [1] | No Hy's law cases [2] | Phase 2 EMPhASIS (RRMS), Phase 2 CALLIPER (PMS) |
| Infections | Comparable to placebo [1] | Comparable to placebo [1] | Information missing | Phase 2 EMPhASIS (RRMS) |
| COVID-19 | Information missing | 9% (in open-label extension) [3] | Information missing | Phase 2 Open-Label Extension (RRMS) |
| Nasopharyngitis | Information missing | 6% (in open-label extension) [3] | Information missing | Phase 2 Open-Label Extension (RRMS) |
| Discontinuation due to AEs | Information missing | Low rate (6.4% in OLE) [3] | Information missing | Phase 2 Open-Label Extension (RRMS) |
This compound calcium has a unique dual mechanism of action. Understanding these pathways is crucial for designing experiments to investigate its safety and efficacy.
The following diagram illustrates the dual mechanism of action of this compound calcium, highlighting the pathways relevant to its efficacy and safety profile.
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your investigative work.
This ex vivo protocol is based on experiments in a hapten-induced colitis rat model [5].
This protocol is based on a study that repositioned this compound as a novel FXR modulator [6].
Q1: How does the safety profile of this compound calcium compare to teriflunomide, the approved DHODH inhibitor for MS? A1: Clinical data suggests a distinct and potentially improved safety profile. While teriflunomide is associated with elevated liver enzymes, alopecia, and diarrhea, phase 2 trials of this compound calcium show rates of these events comparable to placebo [1] [7] [4]. This is hypothesized to be due to this compound's high selectivity for DHODH and lack of off-target kinase inhibition [4].
Q2: Are there any known drug-drug interactions with this compound calcium that researchers should be aware of? A2: One phase 2 study in rheumatoid arthritis patients noted a potential pharmacokinetic interaction between this compound and methotrexate [4]. It is advisable to design studies carefully when this compound is used in combination with other drugs, especially those metabolized by similar pathways, and to consider therapeutic drug monitoring.
Q3: What is the evidence for the neuroprotective effect of this compound calcium? A3: The neuroprotective effect is linked to its activation of the Nurr1 pathway. Preclinical data shows that this compound calcium enhances the expression of Nurr1 target genes critical for neuronal survival (e.g., BDNF) and reduces pro-inflammatory cytokines in microglia [8]. Clinically, a reduction in serum neurofilament light chain (NfL), a biomarker of axonal injury, and a slowing of thalamic atrophy have been observed in phase 2 trials [2] [8].
The table below summarizes the dosing regimens and key efficacy and safety findings from pivotal clinical trials. This data forms the core evidence base for current dose optimization.
| Trial Name & Phase | Patient Population | Dosing Arms (Daily, Oral) | Key Efficacy Findings | Key Safety Findings |
|---|
| EMPhASIS (Phase 2) [1] | Relapsing-Remitting MS (RRMS) | Placebo, 10 mg, 30 mg, 45 mg | • 30 mg & 45 mg: Significant reduction in cumulative CUA lesions at 24 weeks (1.4 and 1.7 vs 5.8 for placebo) [1]. • 10 mg: Not effective (5.9 CUA lesions) [1]. • Lowest efficacious dose established as 30 mg [1]. | • Overall: Favorable safety profile [1] [2]. • TEAEs: 37% (any dose) vs 43% (placebo) [1]. • Liver enzyme elevations and infections were similar to placebo [1]. | | CALLIPER (Phase 2) [3] [2] | Progressive MS (PPMS & naSPMS) | Placebo, 45 mg | • Reduced risk of 24-week confirmed disability worsening (CDW) [3] [4]. • 20% lower annualized thalamic brain volume loss vs placebo [3]. | • Favorable safety and tolerability profile confirmed [2]. • No new safety signals identified [2]. | | ENSURE (Phase 3) [2] | Relapsing MS (RMS) | Placebo, 30 mg | • Trials ongoing; top-line data expected by end of 2026 [2] [4]. | • Interim futility analysis passed; trials continue without changes [2]. |
Here are answers to common questions that may arise during your research.
Q1: What is the scientific rationale for the 30-45 mg daily dosing range? The dosing is based on a clear dose-response relationship established in the phase 2 EMPhASIS trial. Doses of 30 mg and 45 mg showed comparable and significant efficacy on multiple endpoints (including MRI lesions and serum neurofilament light chain reduction), while the 10 mg dose was ineffective. This identified 30 mg as the lowest efficacious dose, balancing maximal benefit with potential risk [1].
Q2: Are there any known dose-limiting toxicities? In clinical trials to date, Vidofludimus calcium has shown a favorable safety profile. However, one patent indicates that at higher doses (e.g., ≥70 mg/day), there is a risk of increased uric acid excretion leading to hematuria due to crystal formation in the urinary tract. This adverse effect was not observed at daily doses of 35 mg and below [5]. This supports the safety of the 30-45 mg clinical dose range.
Q3: How does the drug's mechanism influence dose selection? this compound calcium has a dual mechanism of action. It inhibits the enzyme DHODH (dihydroorotate dehydrogenase), exerting anti-inflammatory and antiviral effects, and also activates the Nurr1 pathway, which is believed to provide neuroprotective effects [2]. The 45 mg dose may be particularly relevant in progressive MS where neuroprotection is a key therapeutic goal, as suggested by the positive effects on disability and brain volume loss in the CALLIPER trial [3].
The diagram below illustrates the dual mechanism of this compound calcium and a high-level workflow for a typical in vitro efficacy experiment.
Typical In Vitro Protocol to Assess DHODH Inhibition & Immunomodulation This is a generalized protocol based on described preclinical methods [6].
The table below summarizes key liver safety findings from clinical trials of vidofludimus calcium (IMU-838).
| Trial / Phase | Patient Population | Dosing & Duration | Findings on Liver Safety |
|---|---|---|---|
| COMPONENT (Phase 2) [1] | Rheumatoid Arthritis (on methotrexate) | 35 mg once daily for 13 weeks | "Similar rates of... elevated liver enzymes" compared to placebo. |
| EMPhASIS (Phase 2) [2] | Relapsing-Remitting Multiple Sclerosis | 30 mg or 45 mg once daily for 24 weeks | "No increased incidence of hepatic... treatment-emergent adverse events" versus placebo. |
| CALLIPER (Phase 2) [3] | Progressive Multiple Sclerosis | 45 mg once daily for up to 120 weeks | "No new safety signals were identified." "No Hy's law range cases regarding elevations of liver enzymes were observed." |
| Program-Level Data [4] | ~2,700 human subjects across trials | Up to 50 mg daily | "Absence of hepatotoxicity signals." |
For researchers conducting preclinical or clinical studies, here is a detailed protocol for monitoring hepatotoxicity based on established clinical trial methodologies.
1. Objective: To evaluate the potential for this compound calcium to cause drug-induced liver injury (DILI) by monitoring standard serum liver enzymes and bilirubin.
2. Key Biomarkers and Measurements:
3. Sample Collection and Analysis Workflow:
4. Frequency and Timing:
Q1: How does this compound calcium's liver safety profile compare to teriflunomide, the approved DHODH inhibitor? A1: Preclinical and clinical data suggest this compound calcium has a more favorable profile. It is a next-generation, highly selective DHODH inhibitor designed to avoid off-target kinase interactions believed to contribute to the hepatotoxicity and other side effects (like alopecia and neutropenia) associated with teriflunomide [1] [2] [5]. Clinical trials have confirmed an "absence of hepatotoxicity signals," which distinguishes it from other oral MS treatments [4].
Q2: Was any liver toxicity observed at very high doses in early-phase studies? A2: In early Phase 1 studies with a different formulation (this compound free acid), adverse events of hematuria (blood in urine) were observed at high single doses (≥210 mg) or repeated daily doses (70 mg). This effect was not linked to hepatotoxicity but was speculated to be related to urinary crystallization due to lowered serum uric acid levels. These doses far exceed those used in later-phase clinical trials (30-45 mg) [6].
Q3: Is there a known pharmacokinetic interaction between this compound and methotrexate that could affect the liver? A3: Yes. The COMPONENT study in rheumatoid arthritis patients on a background of methotrexate reported "a potential pharmacokinetic interaction between this compound and methotrexate." While the study still found a safety profile similar to placebo, researchers should be aware of this potential interaction when designing studies involving combination therapies [1].
The available evidence indicates that this compound calcium has a low risk of hepatotoxicity. Standard liver function monitoring remains a necessary and sufficient precaution for clinical trials.
Your experimental approach and optimization will depend heavily on your target of interest. The table below summarizes the two primary mechanisms.
| Target | Mechanism of Action | Primary Assay Types | Key Measurable Outcomes |
|---|
| DHODH Inhibition [1] [2] | Blocks de novo pyrimidine synthesis, selectively impacting rapidly dividing cells like activated lymphocytes [1]. | - T-cell proliferation assays
To better understand how these mechanisms fit into an experimental workflow, the following diagram outlines the key pathways and assessment methods:
Here are detailed methodologies and optimization tips for key assays based on published research.
This protocol assesses the immunomodulatory effects of this compound by measuring its impact on T-cell function [2].
Detailed Protocol:
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
|---|---|---|
| High cytotoxicity at low concentrations | Off-target effects or contaminated compound. | Check compound purity. Use the uridine rescue control; if viability is not restored, the cytotoxicity may be off-target. |
| Low potency in cytokine inhibition | Cell stimulation is too strong, overwhelming DHODH inhibition. | Titrate the concentration of the T-cell stimulant (e.g., PHA) to find an optimal level for observing inhibitory effects. |
| High variability in proliferation data | Inconsistent cell activation or seeding. | Ensure PBMCs are from a healthy donor and are activated uniformly. Use technical replicates. |
This is a primary method to quantify the agonist activity of this compound on Nurr1 [4] [5].
Detailed Protocol:
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
|---|---|---|
| High constitutive activity of Nurr1 | Inherent property of the receptor, making agonist effects hard to detect [4]. | Use a low amount of Gal4-Nurr1 plasmid during transfection to reduce background signal. |
| No response or weak response to this compound | Incorrect plasmid design or low transfection efficiency. | Verify plasmid constructs by sequencing. Optimize transfection protocol and check efficiency. Use a known positive control if available. |
| Poor data curve fit | Insufficient data points around the EC50 or high well-to-well variability. | Use a tighter dilution series around the expected EC50. Increase the number of replicates. |
This assay characterizes the mechanism of action by measuring how this compound affects the interaction between Nurr1 and its coregulator proteins [4] [5].
Detailed Protocol:
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
|---|---|---|
| Low signal-to-noise ratio | Protein or peptide concentration is suboptimal. | Perform a checkerboard titration of Nurr1 LBD and coregulator peptide concentrations to find the optimal pair. |
| High background signal | Non-specific binding. | Include a control with an unlabeled competing peptide to confirm signal specificity. Optimize buffer conditions (e.g., add NaCl, CHAPS). |
| Inconsistent displacement | Peptide degradation or unstable protein. | Prepare fresh peptide stocks and ensure protein is properly stored and handled. |
The table below summarizes the key solubility data and recommended preparation methods for vidofludimus.
| Property | Details | Source / Context |
|---|---|---|
| Aqueous Solubility | Insoluble in water [1]. | Selleckchem product documentation [1]. |
| Solubility in DMSO | 100 mg/mL (281.4 mM). Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO [1]. | Selleckchem product documentation [1]. |
| Solubility in Ethanol | 1 mg/mL [1]. | Selleckchem product documentation [1]. |
| In Vivo Formulation (Clear Solution) | 5 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1]. | Validated formulation for animal studies [1]. |
Here are detailed methodologies for preparing this compound solutions for different experimental applications.
This concentrated stock is suitable for in vitro studies.
This protocol is for preparing a homogeneous, clear solution suitable for administration in animal studies.
Q1: My this compound solution is cloudy or has precipitate. What should I do? A cloudly solution or precipitate often indicates solvent incompatibility or that the DMSO has absorbed moisture.
Q2: Are there alternative formulations if the standard one is not suitable for my model? Yes, a homogeneous suspension is an alternative for oral gavage in animal studies.
Q3: What is the mechanism of action of this compound? this compound is an orally active, potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), with a reported IC₅₀ of 134 nM for the human enzyme [2] [1] [3]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. The following diagram illustrates how its inhibition leads to the immunomodulatory and antiviral effects under investigation.
The experimental workflow for preparing and applying this compound in research typically follows these key stages:
The table below summarizes the core characteristics of vidofludimus calcium for quick reference.
| Aspect | Details |
|---|---|
| Drug Name | This compound calcium (development code: IMU-838) [1] [2] |
| Mechanism of Action | Primary: Highly selective inhibitor of human dihydroorotate dehydrogenase (DHODH) [3] [4]. Secondary: Activator of the neuroprotective transcription factor Nurr1 [1] [5]. | | Primary Biological Consequences | - Immunomodulation: Reduces proliferation of activated T-lymphocytes and production of pro-inflammatory cytokines (e.g., IL-17, IFN-γ) [3] [4].
For researchers designing studies involving this compound calcium, the following experimental findings and methodologies are critical.
This protocol is foundational for confirming the drug's primary mechanism of action.
This assay tests the functional immunomodulatory effect of the drug.
The Experimental Autoimmune Encephalomyelitis (EAE) model is a standard for studying potential MS treatments.
Q1: What are the critical safety profiles to monitor in preclinical and clinical studies? A1: Based on clinical data up to 5.5 years, this compound calcium has demonstrated a favorable safety and tolerability profile, often similar to placebo [3] [1] [2]. However, you should be aware of:
Q2: Does the drug have antiviral properties relevant for repurposing research? A2: Yes. Research has identified that this compound calcium exerts broad-spectrum antiviral activity by depleting the host's pyrimidine nucleotide pool [6] [7].
Q3: What is the significance of the Nurr1 activation pathway? A3: Beyond DHODH inhibition, this compound calcium is a first-in-class activator of the Nurr1 pathway [1] [5]. This is a key differentiator, as it suggests a direct neuroprotective effect.
The following diagrams illustrate the core concepts discussed in this guide.
| Mechanism of Action | Target Description | Experimental Evidence | Key Findings |
|---|---|---|---|
| DHODH Inhibition [1] [2] | Mitochondrial enzyme; rate-limiting step in de novo pyrimidine synthesis [1]. | In vitro studies on activated immune cells; clinical trials in RRMS (Phase 2 EMPhASIS) [1] [3]. | Reduces proliferation of highly activated lymphocytes; 70% reduction in brain lesions vs. placebo in RRMS [3]. |
| Nurr1 Activation [4] [5] | Neuroprotective transcription factor; constitutively active [5]. | HTRF assays, ITC, reporter gene assays, MD simulations [5]. | Agonist (EC50 ~0.4 µM); induces dimer dissociation & corepressor release [5]. |
| NDM-1 Inhibition [6] [7] | New Delhi Metallo-β-lactamase-1, a bacterial enzyme conferring antibiotic resistance [6]. | Structure-based virtual screening, enzyme inhibition assays, in vivo mouse infection models [6] [7]. | Competitively inhibits hydrolysis; restores meropenem activity in NDM-1+ E. coli [6]. |
For researchers investigating the function and efficacy of this compound, here are detailed methodologies for key experiments cited in the literature.
This protocol is based on the fundamental mechanism that this compound selectively affects highly activated lymphocytes by inhibiting DHODH [1].
This protocol outlines the methods used to discover and validate this compound as an NDM-1 inhibitor, which can be adapted for follow-up studies [6] [7].
Enzyme Inhibition Assay:
Checkerboard Microdilution Assay:
The following workflow diagram illustrates the key experimental steps for evaluating NDM-1 inhibition:
The table below summarizes key laboratory parameters to monitor based on available clinical trial data.
| Parameter | Recommended Monitoring | Rationale & Clinical Findings |
|---|---|---|
| Urinalysis (Hematuria) | Baseline & periodic monitoring; increased vigilance at higher doses. | Dose-related, transient hematuria observed at high doses (≥70 mg of previous free acid form) in early studies [1]. |
| Liver Enzymes (ALT, AST) | Baseline & periodic monitoring. | No clear increase vs. placebo in phase 2 RRMS trials [2]. Monitoring is a standard precaution for immunomodulatory drugs. | | Serum Uric Acid | Consider baseline check. | High doses in early phase 1 trials were associated with lowered serum uric acid levels [1]. | | Complete Blood Count (CBC) | Baseline & periodic monitoring. | No clear increase in neutropenia or infections vs. placebo in phase 2 trials [2]. A similar drug (teriflunomide) can cause neutropenia. |
Understanding vidofludimus's mechanisms of action provides crucial context for its safety profile and ongoing research.
This compound calcium (IMU-838) has a dual mechanism of action [3]:
This distinct profile may explain its favorable safety and tolerability in clinical trials, with an adverse event profile similar to placebo and without the elevated liver enzyme or neutropenia concerns associated with teriflunomide [2] [3].
The table below summarizes key hepatic safety data from clinical trials of Vidofludimus calcium (IMU-838).
| Trial Phase / Type | Patient Population | Dosing | Liver Enzyme Elevation Incidence | Notes & References |
|---|---|---|---|---|
| Phase 2 (EMPhASIS) | Relapsing-Remitting Multiple Sclerosis (RRMS) | 10 mg, 30 mg, or 45 mg once daily for 24 weeks | Comparable to placebo [1] | — |
| Open-Label Extension (OLE) | RRMS patients from Phase 2 | Primarily 30 mg once daily | 0.01 events per treatment year [2] | Data covered 962 treatment years. |
| Phase 1 (MAD) | Healthy Male Subjects | 30-50 mg daily | No significant liver-related safety signals [3] | — |
Q1: What is the clinical evidence regarding the risk of drug-induced liver injury (DILI) with this compound? A1: Across multiple studies, including a 24-week placebo-controlled Phase 2 trial and a long-term open-label extension, the incidence of liver enzyme elevations in patients taking this compound calcium was comparable to or lower than that of the placebo group. In the long-term extension study, the rate of liver-related adverse events was very low (0.01 per treatment year) [1] [2]. This suggests a low risk of DILI.
Q2: Are there any specific monitoring requirements for liver function during clinical trials with this compound? A2: Yes, standard safety monitoring is implemented. Although not explicitly detailed in the provided results, typical protocols in such trials include regular blood tests to measure liver enzymes (e.g., ALT, AST) and bilirubin at baseline and throughout the treatment period [1].
Q3: How does the hepatic safety of this compound compare to Teriflunomide, another DHODH inhibitor? A3: Preclinical studies indicate that this compound does not have off-target effects on kinases, which have been linked to adverse events like liver enzyme elevations with Teriflunomide [1]. Clinical data shows that the incidence of liver enzyme elevations with this compound is comparable to placebo, which may indicate a potential safety advantage [1].
Issue: Observation of elevated liver enzymes in a subject during a this compound trial.
This guide outlines a systematic workflow for investigating this event.
Diagram: Hepatic Adverse Event Investigation Workflow
Experimental Protocol: Key Methodology for Safety Monitoring
The following protocol is synthesized from the cited clinical trials [3] [1].
The table below summarizes the doses being evaluated in clinical trials for different autoimmune conditions.
| Indication | Phase | Established Efficacious Dose | Dosing Regimen | Key Clinical Evidence |
|---|---|---|---|---|
| Relapsing-Remitting Multiple Sclerosis (RRMS) | Phase 3 [1] | 30 mg [2] | Once daily [3] | 30 mg and 45 mg significantly reduced cumulative CUA lesions at 24 weeks vs. placebo (1.4 and 1.7 vs. 5.8); 10 mg was not effective [2]. |
| Progressive Multiple Sclerosis (PMS) | Phase 2 [4] | 45 mg [4] | Once daily [4] | 45 mg reduced the risk of 24-week confirmed disability worsening by 20% in the overall PMS population and by 30% in the PPMS subpopulation [4]. |
| COVID-19 | Phase 2 [5] | 45 mg | 45 mg single dose on day 1, then 22.5 mg twice daily for 13 days [5] | Studied in hospitalized patients; shorter time to clinical improvement vs. placebo, especially when initiated early [5]. |
Understanding the drug's properties is crucial for troubleshooting experimental protocols.
FAQs for Researchers
Q: What is the recommended dose for in vitro studies investigating DHODH inhibition?
Q: Are there any critical drug interactions to consider in our models?
Q: The drug appears ineffective in our animal model of neurodegeneration. How should we troubleshoot?
The following diagram illustrates the dual mechanism of action and the logical pathway for dose selection in clinical development.
The table below summarizes the key characteristics of Vidofludimus calcium relevant to renal impairment assessment, gathered from clinical studies.
| Characteristic | Details from Clinical Studies |
|---|---|
| Elimination Half-life | Approximately 30 hours at steady-state [1]. |
| Key Metabolizing Enzyme | Predominantly Cytochrome P450 2C8 (CYP2C8), with a smaller contribution from CYP2C9 [1]. |
| Route of Excretion | Information not explicitly stated in search results. |
| Overall Safety & Tolerability | Generally safe and well-tolerated in clinical trials [1] [2] [3]. Low rates of renal events reported in long-term extensions [3]. |
| Doses Studied | 10 mg to 50 mg daily in Phase 1 studies [1]; 30 mg, 45 mg in Phase 2/3 studies [4] [2] [3]. |
| Known Risk | Hematuria observed at very high doses (≥70 mg) of an earlier formulation; this was avoided with the current formulation and doses [1]. |
For a comprehensive and regulatory-compliant assessment, you should conduct a dedicated pharmacokinetic study in patients with renal impairment. The workflow for this assessment is outlined below:
The following table summarizes key safety and tolerability data from phase 2 clinical trials in patients with Relapsing-Remitting Multiple Sclerosis (RRMS). This data serves as a critical reference point, though its applicability to combination therapy is untested.
| Trial Name / Phase | Patient Population & Duration | Key Safety Findings (vs. Placebo) | Most Common TEAEs | Discontinuation Rate |
|---|
| EMPhASIS / Phase 2 [1] [2] [3] | RRMS (268 patients); 24-week blinded period + long-term OLE (up to 5.5 years) | • No new safety signals in OLE. • Incidence of liver enzyme elevations and infections was similar to placebo. • Low rates of serious AEs. | In the initial 24-week period, TEAEs occurred in 43% of placebo patients vs. 37% in the pooled vidofludimus calcium group [1]. | Very low discontinuation rate, substantially below placebo in the RRMS trial [4] [3]. | | CALLIPER / Phase 2 [5] | Progressive MS (467 patients); 120 weeks | • No new safety signals. • Rates of TEAEs and serious AEs were comparable to placebo. • No evidence of increased liver enzymes, renal events, or infections. | Information on specific most common TEAEs not detailed in available sources. | Not specified in available sources. |
Understanding the drug's mechanism provides crucial context for predicting potential interactions in combination therapy.
The following diagram illustrates this dual mechanism of action:
While clinical data is lacking, the established profile of this compound calcium suggests several key considerations for designing combination therapy experiments:
The following table consolidates safety information from the phase 2 EMPhASIS trial and its open-label extension (OLE), which represents the most comprehensive long-term data available for vidofludimus calcium [1] [2] [3].
| Safety Parameter | Reported Data & Rates | Context & Notes |
|---|---|---|
| Overall Treatment Duration | Up to 5.5 years | Data as of January 2025; long-term monitoring is ongoing [1] [3]. |
| Treatment Persistence | 71.6% (182/254 patients) at Week 144 of OLE [3] | Discontinuation rate of 6.4% per treatment year in the OLE [2]. |
| Serious Adverse Events (SAEs) | 0.02 events per treatment year [2] | Equates to one SAE for every 59.5 treatment years. |
| Common Treatment-Emergent AEs (TEAEs) | COVID-19 (9%), Nasopharyngitis (6%), Back Pain (5%), Headache (5%) [2] | Rates are for the OLE period. Most common AEs occurring in at least 3 patients. |
| Liver Enzyme Elevations | Rate of 0.01 events per treatment year [2] | Comparable to placebo in the initial 24-week study [4] [2]. |
| Renal Events | Rate of 0.012 events per treatment year [2] | -- |
| Infections | Incidence comparable to placebo [4] | -- |
The safety profile of this compound calcium was established through standardized clinical trial protocols. Here are the key methodologies relevant for monitoring long-term safety.
Trial Design: The data comes from a randomized, double-blind, placebo-controlled phase 2 trial (EMPhASIS) and its subsequent open-label extension (OLE) [4] [3].
Safety Assessments: The following assessments were performed according to the trial's schedule [4].
The diagram below outlines the core safety monitoring workflow used in the long-term extension studies.
A critical aspect for researchers is understanding how this compound calcium's safety profile compares with teriflunomide, another DHODH inhibitor. The improved tolerability is attributed to its high selectivity.
Scenario: Observation of Elevated Liver Enzymes in a Patient
Scenario: Need to Understand the Neuroprotective Mechanism
Scenario: Interpreting Disability Progression Data
The following table summarizes key experimental data on the Nurr1 activation by vidofludimus calcium and how it compares to other compounds.
| Compound / Parameter | Nurr1 Agonism EC₅₀ | Nurr1 Binding Affinity (Kd) | Selectivity over DHODH | Selectivity over Nur77/NOR1 |
|---|---|---|---|---|
| This compound Calcium | 0.3 - 0.4 µM [1] [2] | 0.7 µM [1] | Inhibits DHODH [3] | ~7-8 fold preference over Nur77 and NOR1 [1] |
| Other DHODH Inhibitors | No activation observed [1] | Information Missing | N/A | N/A |
| Optimized Tool Agonist (Compound 29) | Nanomolar range [1] | Information Missing | Selective over DHODH [1] | Pronounced preference [1] |
| Endogenous Ligands | Information Missing | Information Missing | N/A | N/A |
| Antimalarials (Amodiaquine) | Information Missing | Information Missing | N/A | Information Missing |
The table below summarizes the key molecular and functional effects observed in preclinical models.
| Experimental Model | Observed Effect | Implication |
|---|---|---|
| HTRF Coregulator Assay | Displacement of corepressors (NCOR1, SMRT) and coactivators (NRIP, NCoA6) [2] | Alters Nurr1 interactome to modulate gene transcription. |
| HTRF & ITC Dimerization Assay | Strong reduction of Nurr1 homodimerization; destabilization of Nurr1-RXR heterodimer [2] | Suggests dimer dissociation as a key molecular mechanism of activation. |
| Preclinical MS Models | Reduction of neuronal loss and injury; decreased microglial activation [4] | Demonstrates direct and indirect (anti-inflammatory) neuroprotective effects. |
This compound activates Nurr1 through a unique allosteric mechanism. The diagram below illustrates the key molecular events and the proposed binding site.
The molecular workflow shows that this compound binds to an allosteric surface pocket on the Nurr1 LBD, lined by helices 1, 5, 7, and 8 [2]. This binding triggers two key events:
The data supporting this compound's activity comes from several robust experimental systems:
Gal4 Hybrid Reporter Gene Assay: This standard assay measured Nurr1 activation potency (EC₅₀). A Gal4-DNA binding domain was fused to the Nurr1 ligand-binding domain. This construct was co-transfected into cells with a firefly luciferase reporter gene controlled by a Gal4-responsive element. A constitutively expressed renilla luciferase served as a normalization control. Compound treatment was followed by dual-luciferase measurement, and the firefly/renilla ratio determined Nurr1 activation [1] [2].
Isothermal Titration Calorimetry (ITC): This method directly quantified the binding affinity (Kd) between this compound and the purified Nurr1 LBD. The technique measures the heat released or absorbed during the binding reaction, allowing for precise calculation of thermodynamic parameters, including dissociation constant [1] [2].
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These were used to study the protein-protein interactions in Nurr's interactome.
The Nurr1 activation by this compound calcium is not just a mechanistic finding but is supported by encouraging clinical and preclinical data:
The table below summarizes the efficacy and safety endpoints from key clinical trials of vidofludimus calcium across multiple indications.
| Trial Name/Phase | Condition | Primary Endpoint(s) & Results | Key Secondary/Exploratory Endpoints & Results | Safety and Tolerability |
|---|
| EMPhASIS (Phase 2) [1] | Relapsing-Remitting Multiple Sclerosis (RRMS) | Cumulative number of CUA lesions over 24 weeks: [1] • Placebo: 5.8 [1] • 30 mg: 1.4 (70% reduction) [1] • 45 mg: 1.7 (62% reduction) [1] | Clinical outcomes: [1] • CDW at 24 weeks: 3.7% (placebo) vs 1.6% (any dose) [1] Biomarker: Serum NfL decreased dose-dependently [1] | • TEAEs: 43% (placebo) vs 37% (any dose) [1] • No clear increase in liver enzymes, infections vs placebo [1] | | CALLIPER (Phase 2) [2] [3] | Progressive Multiple Sclerosis (PMS) | Percent brain volume change (PBVC): No significant difference vs placebo [2] | Disability Progression (24wCDW-EDSS): • 23.8% risk reduction overall (HR 0.762) [3] • 33.7% risk reduction in patients without Gd+ lesions (HR 0.663) [3] Disability Improvement (24wCDI-EDSS): >2x probability vs placebo (HR 2.441, p=0.034) [3] | • AE rates comparable to placebo [2] [3] • No new safety signals at 45 mg dose [2] [3] | | Pilot Study [4] | Primary Sclerosing Cholangitis (PSC) | Improvement in serum ALP: • 16.7% (3/18) by intent-to-treat analysis [4] • 27.7% (3/11) normalization by per-protocol analysis [4] | Other liver biomarkers: Improvement in bilirubin, ALT, AST [4] | • Well-tolerated [4] • No drug-related serious AEs [4] | | ENSURE (Phase 3) [5] | Relapsing Multiple Sclerosis (RMS) | Time to first confirmed relapse (up to 72 weeks). Top-line data expected by end of 2026 [5] | Disability: Time to CDW (EDSS) [5] MRI: Volume of new T2 lesions [5] Cognition: Time to sustained clinically relevant changes [5] | Trial is ongoing [5] |
For researchers designing similar trials, here are the detailed methodologies from the cited studies:
MRI Lesion Analysis (EMPhASIS Trial) [1]:
Disability Assessment (CALLIPER & EMPhASIS Trials) [1] [3]:
This compound calcium has a dual mechanism of action, combining anti-inflammatory and direct neuroprotective effects, which is unique in the MS treatment landscape [5] [2].
The following diagram illustrates the two primary mechanisms of action of this compound calcium, showing how its DHODH inhibition and Nurr1 activation lead to anti-inflammatory and neuroprotective effects.
The diagram above shows that this compound calcium works through two distinct pathways:
DHODH Inhibition: By inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, this compound calcium blocks the de novo pyrimidine synthesis pathway. This selectively impairs the proliferation and function of hyperactive immune cells (T and B cells), leading to anti-inflammatory effects and reduced MRI lesion activity [5] [1]. This mechanism also provides broad-spectrum anti-viral activity, including suppression of Epstein-Barr virus (EBV) reactivation, which is implicated in MS pathogenesis [5] [6].
Nurr1 Activation: The drug directly activates the Nurr1 transcription factor by binding to an allosteric surface pocket, inducing homodimer dissociation and corepressor release [7] [8]. This enhances the expression of genes crucial for neuronal survival (e.g., BDNF, SOD1) and reduces neuroinflammation, leading to a direct neuroprotective effect [5] [6] [3]. This mechanism is believed to underpin the observed reductions in disability progression and serum NfL, even in patients without visible inflammation on MRI [9] [3].
The ongoing phase 3 ENSURE program in relapsing MS, with data expected in late 2026, will be crucial for definitive regulatory endpoint validation [5].
| Trial Name | Phase | Patient Population | Treatment Duration | Dose | Primary Endpoint: Cumulative Number of Combined Unique Active Lesions (CUAs) at 24 Weeks | Result vs. Placebo |
|---|---|---|---|---|---|---|
| EMPhASIS [1] [2] | 2 | Relapsing-Remitting MS (RRMS) | 24 weeks | Placebo | 6.4 (95% CI: 2.8-13.9) | -- |
| Vidofludimus Calcium 30 mg | 1.4 (95% CI: 0.9-2.1) | 70% reduction (Rate Ratio 0.30; p<0.0001) | ||||
| This compound Calcium 45 mg | 2.4 (95% CI: 1.1-4.9) | 62% reduction (Rate Ratio 0.38; p=0.0002) |
For researchers, the methodology of the EMPhASIS trial is outlined below.
The following diagram illustrates the high-level workflow and key assessments of the EMPhASIS trial:
This compound calcium is a novel, orally administered inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [3]. This enzyme is crucial for the de novo synthesis of pyrimidines in rapidly dividing cells, such as activated T and B lymphocytes driving the inflammatory process in MS. By inhibiting DHODH, this compound calcium is believed to suppress the proliferation and activation of these pathogenic immune cells [1].
Notably, research suggests it has a dual mechanism of action:
The phase 3 ENSURE program for this compound calcium in relapsing MS is ongoing, with results expected to provide further validation of its efficacy and safety profile [6].
The table below summarizes the key biomarker data observed in clinical trials of Vidofludimus Calcium, linking them to potential clinical benefits for patients with MS.
| Biomarker / Outcome | Trial Phase & Population | Quantitative Result | Reported Clinical Correlation / Significance |
|---|
| Serum Neurofilament Light Chain (sNfL) | Phase 2 (Progressive MS) CALLIPER [1] [2] | Robust decrease observed [1] | Evidence of direct neuroprotective activity; biomarker of axonal damage [1]. | | Serum Neurofilament Light Chain (sNfL) | Phase 2 (Relapsing MS) EMPhASIS [1] [2] | Decreased in a dose-dependent manner [2] | A dose-dependent reduction suggests a treatment effect on a key biomarker of neuronal injury [2]. | | Cumulative Combined Unique Active (CUA) Lesions (MRI) | Phase 2 (Relapsing MS) EMPhASIS [3] [2] | 76% reduction vs. placebo at 24 weeks [3] | Robust suppression of focal inflammatory activity in the brain [1] [2]. | | Gadolinium-Enhanced (Gd+) Lesions (MRI) | Phase 2 (Relapsing MS) EMPhASIS [3] | 80% reduction vs. placebo at 24 weeks [3] | Indicates a potent effect on reducing blood-brain barrier breakdown due to active inflammation [3]. | | 24-week Confirmed Disability Worsening (CDW) | Phase 2 (Relapsing MS) EMPhASIS [3] | 1.6% (this compound) vs. 3.7% (Placebo) at 24 weeks [3] | Suggests a potential benefit in slowing the accumulation of physical disability, potentially beyond anti-inflammatory effects alone [3]. | | Whole Brain Atrophy (Percent Brain Volume Change) | Phase 2 (Progressive MS) CALLIPER [4] | No significant difference vs. placebo [4] | The primary endpoint was not met, indicating no measurable effect on overall brain volume loss over the trial period [4]. |
The biomarker data comes from well-defined, randomized, and controlled clinical trials. Here are the methodologies for the key studies cited.
This compound Calcium's correlation with biomarkers is rooted in its unique dual mechanism of action, which targets both inflammation and neurodegeneration. The diagram below illustrates this pathway.
This dual mechanism is central to its potential in treating the complex pathophysiology of MS, which involves both inflammatory activity and smoldering, progressive neurodegeneration [1] [5].
The table below summarizes key efficacy and safety data for vidofludimus calcium from Phase 2 trials in RRMS and other conditions, compared with placebo and the established DHODH inhibitor teriflunomide.
| Trial / Indication | Dose | Key Efficacy Endpoints | Key Safety Findings |
|---|---|---|---|
| EMPhASIS (NCT03846219) | 10 mg daily | CUA lesions*: 5.9 (95% CI 3.9–9.0); No significant effect vs. placebo [1]. | Treatment-emergent AEs: 23% (10 mg) vs. 43% (placebo) [1]. |
| Phase 2 in RRMS [1] | 30 mg daily | CUA lesions*: 1.4 (95% CI 0.9–2.1); 70% reduction vs. placebo. Serum NfL decrease [1]. | Treatment-emergent AEs: 37% (any dose); liver enzyme elevations and infections similar to placebo [1]. |
| 45 mg daily | CUA lesions*: 1.7 (95% CI 1.1–2.5); 62% reduction vs. placebo. Serum NfL decrease [1]. | (Same as above) | |
| COMPONENT (NCT01010581) | 35 mg daily | ACR20 responder rate numerically superior to placebo but not statistically significant [2] [3]. | Rates of diarrhea, alopecia, neutropenia, and elevated liver enzymes were similar to placebo [2] [3]. |
| Preclinical & Phase 1 Data [4] | N/A | ~2.6x more potent than teriflunomide in inhibiting human DHODH. Greater inhibition of T-lymphocyte proliferation and IL-17/IFN-γ secretion [4]. | Half-life ~30 hours, suitable for once-daily dosing; quick reach to steady state and washout [4]. |
*CUA lesions: Cumulative number of combined unique active lesions over 24 weeks. Placebo value was 5.8 (95% CI 4.1–8.2) [1]. NfL: Neurofilament light chain.
To evaluate the experimental foundation of the data, here are the methodologies from pivotal this compound studies.
| Trial / Study | Study Design & Population | Treatment Protocol | Primary Endpoint & Key Assessments |
|---|
| EMPhASIS (Phase 2, RRMS) [1] | Design: Randomized, placebo-controlled, double-blind. Population: 268 patients with RRMS, aged 18-55, with ≥2 relapses in last 2 years and ≥1 Gd+ brain lesion [1]. | 24-week treatment with this compound calcium (10, 30, or 45 mg) or placebo once daily [1]. | Primary: Cumulative number of CUA lesions on MRI at week 24. Secondary: Time-to-first-relapse, CDW, safety, serum NfL levels [1]. | | COMPONENT (Phase 2, RA) [2] [3] | Design: Randomized, placebo-controlled, double-blind. Population: 241 patients with active RA on stable methotrexate [2]. | 13-week treatment with this compound (35 mg) or placebo once daily, added to background methotrexate [2]. | Primary: ACR20 responder rate at week 13. Secondary: Safety, pharmacokinetics [2] [3]. | | Preclinical (TNBS-induced colitis in rats) [5] | Design: In vivo animal model. Population: Rats with hapten-induced colitis [5]. | Oral administration of this compound (20 or 60 mg/kg) for 5 days, with/without uridine co-administration [5]. | Assessments: Disease activity index, colon histology, ex vivo IL-17 secretion from colonic strips, MPO activity [5]. |
This compound calcium has a unique dual mechanism, combining targeted immunomodulation with potential neuroprotection.
This diagram illustrates the two primary pathways:
The table below summarizes key efficacy and safety findings from recent Vidofludimus clinical trials. The phase 3 ENSURE program is ongoing, and the data is not yet available [1] [2].
| Trial/Program Name | Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|
| CALLIPER [1] | Phase 2 | Progressive MS (PPMS & naSPMS; n=467) | • 23.8% risk reduction in 24-week confirmed disability worsening (CDW) vs. placebo (HR 0.762). • Over two-fold probability of 24-week confirmed disability improvement (CDI) vs. placebo (HR 2.441). | Favorable safety profile; similar adverse event rates to placebo at 45 mg once daily [1]. | | EMPhASIS (Open-Label Extension) [1] | Phase 2 | Relapsing-Remitting MS (RRMS) | At 144 weeks: • 92.3% of patients free of 12-week CDW. • 92.7% of patients free of 24-week CDW. | Well-tolerated for up to 5.5 years; low discontinuation rate (~6.4% annualized); no new safety signals [1]. | | ENSURE-1 & ENSURE-2 [2] | Phase 3 | Relapsing MS (RMS) | Primary Endpoint: Time to first confirmed relapse up to 72 weeks. Status: Ongoing; top-line data expected 2026 [1] [2]. | An independent data monitoring committee recommended the trials continue without modifications after a futility analysis [2]. |
Since the available data for this compound does not come from non-inferiority trials, the following explains the core concepts of this study design, which are crucial for future comparisons.
This compound has a dual mechanism of action that contributes to its therapeutic effects, which can be visualized in the following pathway diagram.
This compound has a dual mechanism of action targeting both immunomodulation and neuroprotection [5] [1].
The available data provides a foundation for designing future non-inferiority studies:
Vidofludimus calcium's selectivity is rooted in its dual mechanism, which combines potent anti-inflammatory action with a direct neuroprotective pathway.
The diagram below illustrates this dual mechanism of action.
The promising profile of this compound calcium is supported by data from several rigorous clinical trials. Key study designs and outcomes are summarized below.
| Trial Name | Phase & Design | Patient Population | Primary Endpoint(s) & Key Efficacy Results | Key Safety Findings |
|---|---|---|---|---|
| COMPONENT [2] | Phase 2, Randomized, Double-blind, Placebo-controlled | 241 adults with active Rheumatoid Arthritis on methotrexate | Primary: ACR20 at 13 weeks. Result: Numerical superiority to placebo, not statistically significant. Outcome: Trial provided key safety and pharmacokinetic data [2]. | Safety profile similar to placebo. No significant elevation in liver enzymes, neutropenia, or alopecia vs. placebo—side effects associated with leflunomide [2]. |
| CALLIPER [3] [1] [4] | Phase 2, Randomized, Double-blind, Placebo-controlled | 467 patients with Progressive Multiple Sclerosis (PMS) | Primary: Percent Brain Volume Change (PBVC). Result: 4.7% reduction vs. placebo (not statistically significant). Secondary: 24-week Confirmed Disability Worsening (24wCDW). Result: 23.8% risk reduction vs. placebo. Disability Improvement: Over two-fold probability of 24-week confirmed disability improvement (HR=2.441) [3] [1]. | Favorable safety and tolerability profile comparable to placebo. No new safety signals at the 45 mg once-daily dose [3]. |
| EMPhASIS [3] [1] | Phase 2, Open-Label Extension (OLE) | 182 patients with Relapsing-Remitting Multiple Sclerosis (RRMS) | Long-term Disability: At 144 weeks, 92.7% of patients remained free of 24-week confirmed disability worsening [3]. Disability Type: Only 13.8% of disability events were progression independent of relapse activity (PIRA), suggesting a positive effect on preventing silent progression [1]. | Well-tolerated for up to 5.5 years. Low annualized discontinuation rate (~6.4%). Most adverse events were mild; serious adverse events were infrequent and not deemed related to treatment [3]. |
For researchers designing studies around similar compounds, the experimental protocols and emerging data from this compound trials offer valuable insights:
The following tables summarize key efficacy and safety data from clinical trials, which are foundational for any future cost-effectiveness analysis.
Table 1: Efficacy Data from Phase 2 Clinical Trials
| Trial Name (Phase) | Multiple Sclerosis Population | Key Efficacy Findings | Reference |
|---|---|---|---|
| EMPhASIS (Phase 2) | Relapsing-Remitting MS (RRMS) | MRI lesion suppression vs placebo: 70% with 30 mg dose; 62% with 45 mg dose. Established 30 mg as the lowest efficacious dose (10 mg was not effective) [1]. | |
| CALLIPER (Phase 2) | Progressive MS (PMS) | Risk reduction in 24-week confirmed disability worsening: 23.8% overall vs placebo. Benefit was consistent across subtypes, including in patients without active inflammatory lesions (31.3% risk reduction in PPMS; 34.4% in patients without baseline active lesions) [2]. | |
| Long-term Extension | Relapsing-Remitting MS (RRMS) | After up to 5.5 years of treatment, over 90% of patients remained free of confirmed disability events. Most disability events that did occur were associated with relapses, with a low rate of progression independent of relapse activity (PIRA) [2]. |
Table 2: Safety and Tolerability Profile
| Aspect | Summary of Findings |
|---|---|
| General Profile | Safety and tolerability profile has been comparable to placebo in both the CALLIPER and EMPhASIS trials, with low rates of serious adverse events and treatment discontinuations [2] [1]. |
| Key Differentiators | Distinguished from some other MS treatments by an absence of hepatotoxicity signals and no increase in infections compared to placebo [3] [1]. |
| Dose-Limiting Effect | Earlier studies with a different formulation (free acid) found that hematuria occurred at high doses (70 mg daily). The current clinical doses (30 mg, 45 mg) are below this threshold [4]. |
Since a direct cost-effectiveness analysis for vidofludimus calcium cannot be performed, here is a guide on how it could be structured once final clinical and pricing data are available.
1. Measuring Health Benefits (The "Effectiveness" in CEA) Cost-effectiveness analysis typically uses a standardized measure to compare different health technologies. The most common metric is the Quality-Adjusted Life Year (QALY), which combines both the length and quality of life into a single number [5] [6]. The clinical data presented above, particularly the reductions in disability progression and low discontinuation rates (suggesting good tolerability and quality of life), would be key inputs for estimating QALYs gained.
2. Calculating the Cost-Effectiveness Ratio
The results of a cost-effectiveness analysis are expressed as an Incremental Cost-Effectiveness Ratio (ICER). The formula is [5]:
ICER = (Cost of this compound - Cost of Standard Care) / (QALYs of this compound - QALYs of Standard Care)
This ratio represents the additional cost required to gain one additional QALY with the new treatment compared to the existing standard of care.
3. Interpreting the Ratio with a Threshold The resulting ICER is evaluated against a cost-effectiveness threshold. This threshold represents the maximum amount a healthcare system is willing to pay for a unit of health benefit. In the UK, for example, the National Institute for Health and Care Excellence (NICE) often uses a threshold range of £20,000 to £30,000 per QALY gained [5].
This compound calcium's potential value is tied to its unique dual mechanism of action, which is illustrated in the diagram below. This mechanism may allow it to address multiple aspects of MS pathophysiology, potentially offering clinical benefits that differentiate it from existing therapies.
This multi-faceted mechanism may position this compound calcium uniquely, particularly its potential to impact disability progression in patients with non-active progressive MS, a population with very limited treatment options [2].
| Trial & Population | Efficacy Endpoint | Result | Key Supportive Data |
|---|
| Phase 2 EMPhASIS [1] [2] [3] (Relapsing-Remitting MS) | Patients free of 12-week CDW (Week 144) | 92.3% [1] [2] [3] | • Disability Events: Of 29 CDW events, 44.8% were relapse-associated worsening (RAW), and only 13.8% were progression independent of relapse activity (PIRA) [1] [2]. | | Phase 2 EMPhASIS [1] [2] [3] (Relapsing-Remitting MS) | Patients free of 24-week CDW (Week 144) | 92.7% [1] [2] [3] | • Safety: Low discontinuation rate (~6.4% annualized); favorable safety/tolerability profile observed for up to 5.5 years [1]. | | Phase 2 CALLIPER [1] [4] (Progressive MS) | Risk reduction of 24wCDW (vs. Placebo) | 23.8% overall (HR 0.762) [1] | • In non-inflammatory patients: 33.7% risk reduction (HR 0.663) in patients without gadolinium-enhancing (Gd+) lesions at baseline [1]. | | Phase 2 CALLIPER [1] [4] (Primary Progressive MS subpopulation) | Risk reduction of 24wCDW (vs. Placebo) | 31.3% (HR 0.687) [1] [4] | • In non-inflammatory PPMS patients: 34.4% risk reduction (HR 0.656) in PPMS patients without Gd+ lesions [1]. | | Phase 2 CALLIPER [1] (Progressive MS) | Probability of 24wCDI (vs. Placebo) | Over two-fold higher (HR 2.441) [1] | • Subtype Consistency: Consistent trend in PPMS (HR 2.823) and non-active SPMS (HR 1.813) populations [1]. |
The data in the summary table comes from two core clinical trials. Here is a detailed look at their designs.
This trial provides the long-term data for RRMS [2] [3].
This trial provides the long-term data for progressive forms of MS [1] [4].
The workflow and primary findings of the CALLIPER trial can be visualized as follows:
This compound calcium's efficacy is attributed to its unique dual mechanism of action, which targets both inflammatory and neurodegenerative processes in MS [2] [4].
This mechanism is summarized in the pathway diagram below:
This dual mechanism may offer distinct advantages, especially for patients with non-inflammatory disease.
Its unique dual mechanism, combining targeted immunomodulation with direct neuroprotection, positions it as a potential future therapy that could address both the inflammatory and neurodegenerative components of multiple sclerosis.
This table summarizes key quantitative data from phase 2 clinical trials of vidofludimus calcium in different forms of multiple sclerosis.
| Clinical Trial / Indication | Key Efficacy Endpoints & Results | Key Safety Findings |
|---|
| Phase 2 EMPhASIS Trial (Relapsing-Remitting MS) [1] [2] | Cumulative CUA Lesions (24 wks): • Placebo: 5.8 (95% CI 4.1-8.2) • 10 mg: 5.9 (95% CI 3.9-9.0) • 30 mg: 1.4 (95% CI 0.9-2.1) - 76% reduction vs. placebo • 45 mg: 1.7 (95% CI 1.1-2.5) - 71% reduction vs. placebo Long-term (144 wks): • 92.7% of patients free of 24-week Confirmed Disability Worsening (CDW) [2] | Treatment-Emergent Adverse Events (TEAEs): • Placebo: 43% • Any this compound dose: 37% Discontinuation: Low rates in long-term extension (approx. 6.4% annualized) [1] [3] | | Phase 2 CALLIPER Trial (Progressive MS) [3] [4] [5] | 24-week CDW (Overall PMS): • 23.8% relative risk reduction (HR 0.762) 24-week CDW (PPMS subgroup): • 30-33.7% relative risk reduction (HR 0.663-0.687) MRI (Thalamic Volume): • 20% reduced annualized atrophy rate vs. placebo | TEAEs: • this compound calcium: 69.4% • Placebo: 68.5% Serious AEs: • this compound calcium: 8.1% • Placebo: 6.5% No new safety signals were observed [5] | | COMPONENT Trial (Rheumatoid Arthritis) [6] | (Safety-focused analysis; primary efficacy endpoint not met) | Rates of known teriflunomide AEs (e.g., diarrhea, alopecia, neutropenia, elevated liver enzymes) were similar to placebo. |
To assess the quality of the data, here are the methodologies for the key clinical trials cited:
EMPhASIS Trial (Phase 2, RRMS) Design [1]:
CALLIPER Trial (Phase 2, Progressive MS) Design [3] [5]:
This compound calcium has a proposed dual mechanism of action, which differentiates it from first-generation DHODH inhibitors. The diagram below illustrates these pathways.
The diagram illustrates the two primary mechanisms of this compound calcium:
This compound calcium is a next-generation DHODH inhibitor designed to overcome the limitations of older drugs in its class, such as teriflunomide (the active metabolite of leflunomide).
The table below summarizes the key ongoing clinical trials for vidofludimus calcium, which provide context for its current stage of development [1] [2].
| Trial Name | Phase | Multiple Sclerosis Type | Primary Endpoint(s) | Status & Expected Data |
|---|---|---|---|---|
| ENSURE Program | Phase 3 | Relapsing MS (RMS) | Time to first relapse; time to 12-week confirmed disability worsening (CDW) [2]. | Fully enrolled; top-line data expected by end of 2026 [1] [2]. |
| CALLIPER | Phase 2 | Progressive MS (PMS), including Primary Progressive MS (PPMS) and Secondary Progressive MS (SPMS) [1] [3]. | Brain volume change (primary); 24-week CDW (key secondary) [3]. | Top-line data reported; phase 3 planning supported by results [1] [3]. |
While direct combination study data is absent, the established mechanisms of action of this compound calcium suggest theoretical pathways for synergy. Its unique dual activity differentiates it from other common therapies. The diagram below illustrates these core mechanisms and how they could logically complement other treatment approaches.
The mechanisms shown in the diagram are supported by the following experimental evidence:
For researchers designing combination studies, the following points can be considered based on the monotherapy data:
The tables below summarize key efficacy and safety data for Vidofludimus Calcium from the Phase 2 CALLIPER trial (in Progressive MS) and the EMPhASIS trial (in Relapsing-Remitting MS), alongside data for common comparators like Ocrevus (ocrelizumab) from historical trials [1] [2] [3].
Table 1: Efficacy in Progressive Multiple Sclerosis (Phase 2 CALLIPER Trial) [1] [2]
| Efficacy Endpoint (24-Week Confirmed) | This compound Calcium (45 mg) | Placebo | Ocrevus (ocrelizumab) (Historical Comparison from ORATORIO trial) |
|---|---|---|---|
| Disability Worsening (EDSS) - Overall PMS | 23.8% risk reduction (HR: 0.762) | - | - |
| Disability Worsening (EDSS) - PPMS subgroup | 31.3% risk reduction (HR: 0.687) | - | 25% risk reduction (HR: 0.75) [1] |
| Disability Worsening (EDSS) - Patients without Gd+ lesions | 34.4% risk reduction | - | Limited benefit [1] |
| Disability Improvement (EDSS) - Overall PMS | >2x probability vs. placebo (HR: 2.441) | - | - |
| Effect on Brain Atrophy | 4.7% reduction vs. placebo (not statistically significant) | - | - |
Table 2: Efficacy in Relapsing-Remitting MS (Phase 2 EMPhASIS Trial) [2] [3]
| Efficacy Endpoint | This compound Calcium (30 mg) | This compound Calcium (45 mg) | Placebo |
|---|---|---|---|
| Cumulative Unique Active Lesions (24 weeks) | 1.4 (75.9% reduction vs. placebo) | 1.7 (70.7% reduction vs. placebo) | 5.8 |
| Patients free of 24-week confirmed disability worsening (up to 144 weeks) | - | 92.7% | - |
| Type of Disability Events (PIRA vs. RAW) | Only 13.8% were PIRA | Only 13.8% were PIRA | - |
Table 3: Safety and Tolerability Profile (Pooled from CALLIPER & EMPhASIS) [1] [2] [3]
| Safety Parameter | This compound Calcium (45 mg) | Ocrevus (ocrelizumab) (Indirect Comparison) |
|---|---|---|
| Overall Adverse Event (AE) Profile | Comparable to placebo | Infusion reactions, increased risk of infections |
| Serious Adverse Events (SAEs) | Low rates | Yes (e.g., serious infections) |
| Treatment Discontinuations | Low rates | - |
| Specific Safety Signals | Low and comparable rates of liver enzyme elevations and infections vs. placebo. No broad immunosuppression. | B-cell depletion, leading to higher risk of infections. |
For researchers evaluating the quality of this data, the designs of the core trials are summarized below.
Trial Designs: The key data comes from two randomized, double-blind, placebo-controlled Phase 2 trials:
Statistical Analysis: For MRI lesion outcomes, a generalized linear model with a negative binomial distribution was used. Time-to-event data, such as time to first relapse or confirmed disability progression, was analyzed using Cox regression models. The analysis was performed on the intent-to-treat (ITT) population [3].
This compound Calcium has a proposed dual mechanism of action, which is believed to contribute to its efficacy in both relapsing and progressive forms of MS. The signaling pathway below illustrates these mechanisms.
This dual mechanism may explain the drug's dual efficacy in reducing focal inflammatory activity (via DHODH inhibition) and potentially slowing neurodegeneration and disability progression in patients without active inflammation (via Nurr1 activation) [1] [2] [4].
To definitively position this compound Calcium in the MS treatment landscape, the following research is ongoing or needed:
The table below summarizes the core characteristics of this compound calcium based on current clinical evidence.
| Attribute | Description |
|---|---|
| Mechanism of Action | Dual-action: 1) Selective dihydroorotate dehydrogenase (DHODH) inhibitor (anti-inflammatory/antiviral); 2) Nuclear receptor-related 1 (Nurr1) activator (neuroprotective) [1] [2]. |
| Therapeutic Potential | Targets both relapsing and progressive forms of MS, including patients without active focal inflammation, a population with high unmet medical need [1] [3] [4]. |
| Key Differentiator | Appears to offer neuroprotective effects and slow disability progression without broad immunosuppression, potentially leading to a superior safety profile [3] [5]. |
The tables below consolidate key quantitative efficacy and safety results from the Phase 2 CALLIPER (progressive MS) and EMPhASIS (relapsing-remitting MS) trials.
Table 1: Efficacy Data from the Phase 2 CALLIPER Trial (Progressive MS) [1] [3] [6]
| Population | Endpoint | Result (vs. Placebo) |
|---|---|---|
| Overall PMS (n=467) | 24-week Confirmed Disability Worsening (CDW) | 23.8% risk reduction (HR 0.762) |
| PMS without Gd+ lesions | 24-week CDW | 33.7% risk reduction (HR 0.663) |
| Primary Progressive MS (PPMS) | 24-week CDW | 31.3%-33.7% risk reduction (HR 0.687-0.675) |
| Overall PMS (n=467) | 24-week Confirmed Disability Improvement (CDI) | Over 2-fold probability (HR 2.441, p=0.034) |
| Overall PMS | Reduction in Thalamic Atrophy Rate | 20% lower annualized rate |
| Overall PMS | Reduction in Overall Brain Volume Loss | 5% relative improvement (not statistically significant) |
Table 2: Long-Term Safety & Efficacy from Phase 2 EMPhASIS Trial (RRMS) - Open-Label Extension [1] [7] [8]
| Category | Result at Week 144 |
|---|---|
| Patients free of 12-week CDW | 92.3% |
| Patients free of 24-week CDW | 92.7% |
| Disability Events (Post-Rebaseline) | 44.8% relapse-associated worsening (RAW); 13.8% progression independent of relapse activity (PIRA) |
| Cumulative Treatment Exposure | ~952 patient-years |
| Annualized Discontinuation Rate | ~6.4% |
| Safety Profile | Comparable to placebo; low rates of serious adverse events; no new safety signals; most events were mild [1] [3] [8] |
To facilitate the evaluation and potential replication of studies, here are the methodologies for key experiments.
This compound calcium exerts its therapeutic effects through a dual mechanism, targeting both inflammation and neurodegeneration. The diagram below illustrates its signaling pathways.
| Feature | Vidofludimus Calcium | Conventional Synthetic DMARDs (e.g., Methotrexate, Leflunomide) |
|---|---|---|
| Drug Class | Investigational; next-generation DHODH inhibitor and Nurr1 activator [1] [2] | Established; various classes (e.g., antimetabolites, other DHODH inhibitors) [3] [4] |
| Primary Mechanism | 1. DHODH Inhibition: Selective inhibition of dihydroorotate dehydrogenase, reducing pyrimidine synthesis for activated lymphocytes [5]. 2. Nurr1 Activation: Activates the Nurr1 pathway, associated with direct neuroprotective effects [1] [2]. | Varies by drug: • Methotrexate: Stimulates adenosine release, reduces neutrophil adhesion, inhibits cytokine production [4]. • Leflunomide: Inhibits DHODH (same target as this compound, but different chemical structure) [4]. • Sulfasalazine: Prevents oxidative and nitrative damage [4]. | | Key Differentiator | Dual action: Immunomodulation via DHODH + potential neuroprotection via Nurr1 [1] [6]. | Primarily immunomodulatory or immunosuppressive, without a known neuroprotective component [3]. | | Safety Profile | In clinical trials, showed a favorable safety and tolerability profile, with low discontinuation rates and no new safety signals identified over extended periods [1] [7] [6]. | Known for potentially serious adverse effects, including hepatotoxicity, bone marrow suppression, and increased risk of infections [4]. Leflunomide, in particular, has a boxed warning for hepatotoxicity [5]. |
The clinical development of this compound has focused on multiple sclerosis, with its earlier program in rheumatoid arthritis discontinued after a Phase 2 trial. The table below presents key efficacy and safety data from its recent trials in MS.
| Trial (Phase) | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|
| EMPhASIS (Phase 2) [7] [6] | Relapsing-Remitting Multiple Sclerosis (RRMS) | • >70% reduction in active brain lesions vs. placebo (30 & 45 mg doses). • Lower rate of 24-week confirmed disability worsening (CDW): 1.6% vs 3.7% (placebo). | Favorable long-term profile over up to 5.5 years: low rates of adverse events (AEs) and discontinuations. | | CALLIPER (Phase 2) [1] [6] | Progressive Multiple Sclerosis (PMS) | • 23.8% risk reduction of 24-week CDW vs. placebo. • >2x probability of 24-week confirmed disability improvement (CDI) vs. placebo. • Benefits were consistent in patients without active inflammation. | Safety profile comparable to placebo, with similar AE rates at the 45 mg once-daily dose. |
For research and development professionals, here are the methodologies behind the critical data cited above.
DHODH Inhibition and Selectivity (from COMPONENT Phase 2 RA Trial)
Neuroprotection through Nurr1 Activation (Preclinical Models)
The following diagram illustrates the proposed dual mechanism of this compound, contrasting it with the broader mechanisms of conventional DMARDs.
This compound calcium represents a shift in treatment strategy, particularly for neurodegenerative autoimmune diseases like multiple sclerosis. Its potential lies in:
Irritant;Health Hazard